Product packaging for Doxorubicinol (hydrochloride)(Cat. No.:)

Doxorubicinol (hydrochloride)

Cat. No.: B10778953
M. Wt: 545.5 g/mol
InChI Key: NKZRZOVSJNSBFR-WTNDLEHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Doxorubicin (B1662922) Metabolite in Preclinical Investigations

Doxorubicin undergoes metabolic transformation in the body, with the two-electron reduction pathway being the major route. drugbank.com This process, catalyzed by enzymes such as aldo-keto reductases and carbonyl reductases, converts doxorubicin into doxorubicinol (B1670906). drugbank.compharmgkb.org Preclinical research extensively studies this conversion, as doxorubicinol is not merely an inactive byproduct but an active compound with its own distinct pharmacological and toxicological properties. researchgate.netpharmgkb.org

In preclinical models, the formation of doxorubicinol from doxorubicin has been observed in various tissues, including cardiac tissue. researchgate.net This localized metabolism is a key area of investigation, as the accumulation of doxorubicinol within specific organs is thought to contribute significantly to the observed side effects of doxorubicin therapy. researchgate.netdovepress.com The development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in allowing for the simultaneous measurement of doxorubicin and doxorubicinol in biological samples like plasma, facilitating detailed pharmacokinetic studies in animal models. mdpi.comsysrevpharm.org

Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Mice
CompoundHalf-life (t½)Area Under the Curve (AUC) as % of Doxorubicin
Doxorubicin15.3 hours100%
Doxorubicinol5.4 hours0.38%

Pharmacokinetic data from a study in female BALB/c nude mice after a single intravenous injection of doxorubicin at a dose of 1.3 mg/kg. mdpi.com This table interactively showcases the difference in the half-life and relative exposure of doxorubicinol compared to its parent drug, doxorubicin.

Significance of Doxorubicinol in Understanding Anthracycline Mechanisms in Research

The study of doxorubicinol is paramount to unraveling the complex mechanisms of action of anthracyclines. While doxorubicin exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, the role of its metabolites in both efficacy and toxicity is an active area of research. nih.govmdpi.comwikipedia.org Doxorubicinol, in particular, has been implicated as a key player in the cardiotoxicity associated with doxorubicin treatment. researchgate.netpharmgkb.orgnih.gov

Research suggests that doxorubicinol is significantly more potent than doxorubicin in inducing cardiac dysfunction. researchgate.netromj.org It has been shown to inhibit crucial ion pumps in the sarcoplasmic reticulum and sarcolemma of cardiac cells, such as the calcium and sodium-potassium pumps. pharmgkb.orgromj.org This disruption of ion homeostasis is a critical factor in the development of cardiomyopathy. romj.org Furthermore, doxorubicinol can interfere with iron metabolism within cardiomyocytes, another proposed mechanism contributing to cardiac damage. frontiersin.org

Overview of Key Academic Research Domains for Doxorubicinol

Academic research on doxorubicinol is concentrated in several key areas:

Cardiotoxicity Mechanisms: A primary focus of research is to elucidate the precise molecular mechanisms by which doxorubicinol contributes to doxorubicin-induced cardiotoxicity. researchgate.netpharmgkb.orgnih.gov This includes investigating its effects on mitochondrial function, oxidative stress, and apoptosis in cardiomyocytes. researchgate.netfrontiersin.org

Pharmacokinetics and Metabolism: Studies continue to explore the factors influencing the metabolic conversion of doxorubicin to doxorubicinol, including the role of specific enzymes and genetic variations. pharmgkb.orgnih.gov Understanding the pharmacokinetics of doxorubicinol is crucial for predicting and potentially mitigating its toxic effects. mdpi.com

Development of Cardioprotective Strategies: A significant portion of research is dedicated to finding ways to protect the heart from the damaging effects of doxorubicin and its metabolites. nih.govwaocp.org This includes the investigation of agents that can inhibit the formation of doxorubicinol or counteract its cardiotoxic effects.

In Vitro and In Vivo Models: The development and use of relevant in vitro cell culture systems (such as H9c2 cardiomyocytes and AC16 cells) and in vivo animal models are essential for studying the effects of doxorubicinol. frontiersin.orgplos.orgspringermedizin.de These models allow researchers to dissect the cellular and physiological responses to doxorubicinol exposure.

Key Research Areas for Doxorubicinol
Research DomainPrimary Focus of Investigation
CardiotoxicityInvestigating molecular pathways of cardiac damage. researchgate.netpharmgkb.org
PharmacokineticsStudying the formation, distribution, and elimination of the metabolite. mdpi.comdovepress.com
CardioprotectionDeveloping strategies to mitigate cardiac damage. nih.govwaocp.org
Preclinical ModelsUtilizing in vitro and in vivo systems to study its effects. frontiersin.orgplos.orgspringermedizin.de

This interactive table summarizes the main domains of academic inquiry concerning doxorubicinol, highlighting the central research questions in each area.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO11 B10778953 Doxorubicinol (hydrochloride)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31NO11

Molecular Weight

545.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(1,2-dihydroxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,16?,17-,22+,27-/m0/s1

InChI Key

NKZRZOVSJNSBFR-WTNDLEHGSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O

Origin of Product

United States

Doxorubicinol Chemical Structure and Structural Activity Relationships Sar Research

Structural Derivation of Doxorubicinol (B1670906) from Doxorubicin (B1662922)

Doxorubicinol is formed in the body through the metabolic transformation of doxorubicin. ebi.ac.uk This conversion is a two-electron reduction of the C13-keto group in the side chain of the doxorubicin molecule, resulting in a secondary alcohol. medchemexpress.comresearchgate.net This enzymatic process is primarily catalyzed by cytosolic enzymes, including carbonyl reductases (CBR1 and CBR3) and alcohol dehydrogenases. drugbank.comscispace.com

The transformation from doxorubicin to doxorubicinol is a critical step in the drug's metabolism and is believed to play a significant role in the cardiotoxic side effects associated with doxorubicin therapy. psu.educaymanchem.com The accumulation of doxorubicinol is particularly noted in the myocardium. psu.edu

Comparative Structural Analysis with Parent Compound and Analogues

The defining structural difference between doxorubicinol and its parent compound, doxorubicin, lies at the C13 position of the aglycone side chain. researchgate.net Doxorubicin possesses a ketone group at this position, whereas doxorubicinol has a secondary alcohol group. researchgate.net This seemingly minor alteration has profound implications for the molecule's biological activity.

Both molecules share the same tetracyclic aglycone structure, known as adriamycinone, and the daunosamine (B1196630) sugar moiety attached at the C-7 position. hilarispublisher.com The core structure consists of four rings, with adjacent quinone-hydroquinone groups in rings B and C, a methoxy (B1213986) substituent at C-4 in ring D, and a side chain at C-9. hilarispublisher.com

Table 1: Comparison of Doxorubicin and Doxorubicinol

FeatureDoxorubicinDoxorubicinol
C13 Functional Group KetoneSecondary Alcohol
Metabolic Relationship Parent CompoundMajor Metabolite
Primary Biological Role Anticancer AgentImplicated in Cardiotoxicity

Research into Structural Elements Influencing Biological Activities of Doxorubicinol

The structural modification from a ketone in doxorubicin to a secondary alcohol in doxorubicinol significantly alters its biological properties. Research indicates that doxorubicinol has a reduced affinity for DNA and is less potent as an anticancer agent compared to doxorubicin. medchemexpress.com While doxorubicin primarily accumulates in the nucleus to exert its DNA-damaging effects, doxorubicinol tends to be retained in the cytoplasm and lysosomes. medchemexpress.com

A key area of research focuses on the role of doxorubicinol in doxorubicin-induced cardiotoxicity. ebi.ac.uk Studies have shown that doxorubicinol is more potent than doxorubicin in compromising both systolic and diastolic cardiac function. researchgate.net It has been found to inhibit the sarcoplasmic reticulum calcium pump and the sodium-potassium-dependent ATPase activity in cardiac muscle, leading to disruptions in calcium homeostasis. researchgate.netscispace.comcaymanchem.com

The weaker anticancer activity of doxorubicinol may be linked to its increased affinity for ABC transporters, which are involved in drug efflux from cells, leading to lower intracellular concentrations. medchemexpress.com Conversely, the structural features of doxorubicinol contribute to its cardiotoxic effects, a major limiting factor in doxorubicin chemotherapy. mdpi.com

Ongoing structure-activity relationship (SAR) studies aim to further elucidate how specific structural elements of anthracyclines and their metabolites contribute to both their therapeutic efficacy and their toxicity. hilarispublisher.comgpatindia.com For instance, modifications to the amino sugar moiety have been shown to alter the biological activity of doxorubicin analogues. researchgate.net Understanding these relationships is crucial for the design of new anthracycline derivatives with improved therapeutic indices, maximizing anticancer activity while minimizing cardiotoxic side effects.

Table 2: Investigated Biological Activities of Doxorubicinol

Biological ActivityResearch Findings
Anticancer Activity Significantly lower DNA binding activity compared to doxorubicin. medchemexpress.com Weaker anticancer activity may be related to increased affinity for ABC transporters. medchemexpress.com
Cardiotoxicity Implicated as a key contributor to doxorubicin-induced cardiotoxicity. ebi.ac.ukpsu.educaymanchem.com More potent than doxorubicin in compromising cardiac function. researchgate.net Inhibits crucial cardiac ion pumps. researchgate.netscispace.comcaymanchem.com
Cellular Localization Primarily retained in the cytoplasm or lysosomes. medchemexpress.com

Doxorubicinol Biotransformation and Enzymatic Pathways Research

Enzymatic Formation of Doxorubicinol (B1670906) from Doxorubicin (B1662922)

The primary metabolic pathway for doxorubicin is a two-electron reduction of its C-13 keto group, resulting in the formation of the secondary alcohol, doxorubicinol. pharmgkb.orgresearchgate.netresearchgate.net This conversion is catalyzed by a range of cytosolic, NADPH-dependent oxidoreductases. aacrjournals.org

Aldehyde Reductase and Carbonyl Reductase Involvement

The enzymatic reduction of doxorubicin to doxorubicinol is predominantly carried out by members of the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies. nih.govucsf.edu Key enzymes identified in this process include various carbonyl reductases (CBRs) and aldehyde reductases. pharmgkb.org

Carbonyl reductase 1 (CBR1) and Carbonyl reductase 3 (CBR3) have been extensively studied for their role in doxorubicinol formation. nih.govoregonstate.edu Research indicates that CBR1, found in tissues like the liver and heart, is a primary enzyme responsible for this metabolic step. aacrjournals.orgresearchgate.net Similarly, aldehyde reductase (AKR1A1) and other aldo-keto reductases such as AKR1C3 are significant contributors to doxorubicin reduction. pharmgkb.orgresearchgate.net The relative importance of these enzymes can vary between different tissue types; for instance, AKR1A1 is considered highly important in heart tissue, whereas CBR1 is a major contributor in the liver. pharmgkb.org

Enzyme FamilySpecific EnzymePrimary Tissue Location of InvolvementReference
Short-Chain Dehydrogenase/Reductase (SDR)Carbonyl Reductase 1 (CBR1)Liver, Heart, Breast Cancer Cells nih.govpharmgkb.orgresearchgate.net
Short-Chain Dehydrogenase/Reductase (SDR)Carbonyl Reductase 3 (CBR3)Heart, Liver nih.govpharmgkb.org
Aldo-Keto Reductase (AKR)Aldehyde Reductase (AKR1A1)Heart pharmgkb.orgpharmgkb.org
Aldo-Keto Reductase (AKR)Aldo-Keto Reductase 1C3 (AKR1C3)Heart (role disputed in some studies) pharmgkb.orgresearchgate.net

Role of NAD(P)H Dehydrogenases, Nitric Oxide Synthases, and Xanthine (B1682287) Oxidase

While doxorubicinol is formed via a two-electron reduction, doxorubicin can also undergo a separate one-electron reduction pathway, which does not directly produce doxorubicinol. This alternative route is catalyzed by enzymes such as NAD(P)H dehydrogenases, nitric oxide synthases (NOS), and xanthine oxidase (XO). pharmgkb.orgsmpdb.camdpi.com This reaction converts doxorubicin's quinone moiety into an unstable doxorubicin-semiquinone radical. smpdb.caijbs.commdpi.com

Under aerobic conditions, this semiquinone radical rapidly reacts with molecular oxygen, regenerating the parent doxorubicin molecule while producing superoxide (B77818) anion radicals. mdpi.comnih.gov This redox cycling process is a significant source of reactive oxygen species (ROS), which are heavily implicated in cellular damage. ijbs.commdpi.com The enzymes involved in this one-electron reduction pathway include:

Mitochondrial NADH dehydrogenases (Complex I) pharmgkb.orgmdpi.com

NADPH-cytochrome P450 reductase drugbank.comaacrjournals.org

Nitric oxide synthases (e.g., eNOS, iNOS) pharmgkb.orgijbs.comencyclopedia.pub

Xanthine oxidase pharmgkb.orgijbs.comencyclopedia.pub

Cytosolic NAD(P)H:quinone oxidoreductase 1 (NQO1) pharmgkb.orgmdpi.com

Genetic Polymorphisms of Metabolizing Enzymes and Research Implications (e.g., CBR3 variants)

Interindividual variability in doxorubicin metabolism and toxicity has been linked to genetic polymorphisms in the enzymes responsible for its conversion. mdpi.comasco.org Research has particularly focused on single nucleotide polymorphisms (SNPs) in the genes encoding carbonyl reductases. researchgate.netbohrium.com

Further Metabolic Transformations of Doxorubicinol

Once formed, doxorubicinol can undergo further biotransformation, leading to a variety of other metabolites. These subsequent steps primarily involve deglycosidation (cleavage of the daunosamine (B1196630) sugar) and conjugation reactions. drugbank.comnih.gov

Formation of Deoxyaglycone Metabolites

A significant secondary metabolic pathway for anthracyclines is the cleavage of the glycosidic bond, which results in the formation of aglycone (sugarless) metabolites. pfizermedicalinformation.comresearchgate.net Doxorubicinol can be metabolized via this route to form doxorubicinol deoxyaglycone. drugbank.comnih.gov Additionally, the parent drug, doxorubicin, can first be converted to doxorubicin deoxyaglycone, which can then be reduced to form doxorubicinol deoxyaglycone. drugbank.comnih.govfrontiersin.org In some patient populations, doxorubicinol-7-deoxyaglycone is a notable metabolite. medac.eu These aglycone metabolites can be further modified, for example, into 4-O-demethyl deoxaglycone doxorubicinol. drugbank.comdrugbank.com

Factors Influencing Doxorubicinol Biotransformation in Experimental Systems

The transformation of doxorubicin to its primary alcohol metabolite, doxorubicinol, is a critical area of research. This biotransformation is influenced by various factors within experimental settings, particularly the induction and inhibition of the enzymes responsible for this metabolic conversion, as well as the inherent metabolic stability of the compounds involved.

Enzyme Induction and Inhibition Studies

The enzymatic conversion of doxorubicin to doxorubicinol is primarily catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) and carbonyl reductase (CBR) families. researchgate.net The activity of these enzymes can be modulated by various inducers and inhibitors, thereby affecting the rate and extent of doxorubicinol formation.

Enzyme Induction:

In a study involving rabbits, pretreatment with phenobarbital, a known hepatic enzyme inducer, led to a significant increase in the formation clearance of doxorubicin metabolites. tandfonline.comrutgers.edunih.gov This induction of hepatic enzymes resulted in reduced plasma exposure to doxorubicin. tandfonline.comrutgers.edu

Enzyme Inhibition:

Furthermore, research has focused on identifying specific inhibitors for the reductases responsible for doxorubicinol production. For example, some investigations have explored how inhibiting aldo/keto reductases can reduce the formation of doxorubicinol in cardiac and liver tissues. nih.govspringermedizin.de The table below summarizes key enzymes and their modulators in the context of doxorubicinol formation.

Enzyme FamilySpecific Enzyme(s)ModulatorEffect on Doxorubicinol FormationReference(s)
Aldo-Keto Reductases (AKRs)AKR1A1, AKR1C3Inhibitors (e.g., certain flavonoids)Reduction pharmgkb.orgpharmgkb.org
Carbonyl Reductases (CBRs)CBR1, CBR3InhibitorsReduction pharmgkb.orgpharmgkb.org
Cytochrome P450s (CYPs)CYP3A4Thyroid Hormones (Inducer)Indirect Influence oncotarget.com
Cytochrome P450s (CYPs)General CYPsMetyrapone (Inhibitor)Modulated Doxorubicin Cytotoxicity nih.govspringermedizin.de
Cytochrome P450s (CYPs)CYP2E1Diallyl Sulphide (Inhibitor)Modulated Doxorubicin Cytotoxicity nih.govspringermedizin.de
Hepatic EnzymesGeneralPhenobarbital (Inducer)Increased Metabolite Formation tandfonline.comrutgers.edu

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are crucial for understanding the persistence of a compound when exposed to metabolic enzymes. creative-bioarray.com These assessments typically utilize subcellular fractions such as liver microsomes, S9 fractions, or hepatocytes, which contain a range of metabolic enzymes. creative-bioarray.com For doxorubicin and doxorubicinol, these studies provide insights into their intrinsic clearance and potential for accumulation.

Hepatic microsomes are a common choice for these assays as they contain a wide array of phase I and phase II metabolic enzymes, including cytochrome P450s. creative-bioarray.com The stability of a compound in these systems is often measured by its rate of disappearance over time, which can be used to predict its metabolic clearance in vivo. creative-bioarray.com

A study using liposomal doxorubicin found an in vitro serum stability of 38.06 ± 12.13% at 24 hours when incubated at 37°C. nih.gov While this study focused on a specific formulation, it underscores the importance of assessing the stability of doxorubicin and its metabolites in biological matrices. The table below presents a summary of findings related to the in vitro metabolic stability of doxorubicin, which directly impacts the formation and presence of doxorubicinol.

SystemKey FindingsImplications for DoxorubicinolReference(s)
Rabbit Hepatic EnzymesPhenobarbital induction significantly increased the rate of metabolite formation.Demonstrates that the rate of doxorubicinol production can be altered by inducing metabolic enzymes. tandfonline.comrutgers.edu
Human Differentiated Cardiac AC16 CellsModulation of cytochrome P450 metabolism had minimal, though statistically significant, effects on doxorubicin-induced cytotoxicity. Metabolites, including doxorubicinol, were found to be less toxic than the parent drug in this model.Suggests that in this specific cardiac cell line, the intrinsic toxicity of doxorubicin may be a more significant factor than that of its metabolite, doxorubicinol. nih.govspringermedizin.de
Liposomal Doxorubicin in SerumShowed a specific percentage of stability over 24 hours.Indicates the importance of the drug delivery system on the stability and subsequent metabolism to doxorubicinol. nih.gov
Human SerumConjugates of doxorubicin with GnRH analogs showed improved metabolic stability compared to another analog.Highlights that chemical modification can significantly alter the metabolic stability and, consequently, the biotransformation profile. nih.gov

Molecular and Cellular Mechanisms of Doxorubicinol Activity in Preclinical Settings

Doxorubicinol (B1670906) Interactions with DNA and Nucleic Acid Metabolism

Doxorubicinol, the primary alcohol metabolite of the widely used chemotherapeutic agent doxorubicin (B1662922), exhibits distinct interactions with DNA and nucleic acid metabolism. While sharing the core anthracycline structure with its parent compound, modifications in its functional groups lead to altered biochemical and molecular activities.

Investigation of DNA Intercalation Properties of Doxorubicinol

Doxorubicinol, like doxorubicin, possesses a planar anthraquinone ring, a structural feature conducive to intercalation into the DNA double helix. However, preclinical studies indicate that doxorubicinol has a lower affinity and capacity to bind to DNA compared to doxorubicin researchgate.net. This reduced binding affinity is a critical factor in its diminished cytotoxic activity against cancer cells researchgate.net.

In one study, the relative DNA binding affinity of doxorubicin and doxorubicinol was assessed using a fluorescence intercalation displacement (FID) assay with ethidium bromide-saturated salmon sperm DNA. The addition of either compound led to the displacement of ethidium bromide, resulting in a decrease in fluorescence. This assay demonstrated the reduced capacity of doxorubicinol to intercalate into DNA compared to doxorubicin researchgate.net. Research has also shown that while doxorubicin tends to accumulate in the nucleus of cancer cells, doxorubicinol is often found retained in lysosomes, further contributing to its lower interaction with nuclear DNA researchgate.net.

Table 1: Comparative DNA Binding Affinity of Doxorubicin and Doxorubicinol
CompoundRelative DNA Binding AffinityPrimary Subcellular Localization in Cancer Cells
DoxorubicinHigherNucleus
DoxorubicinolLowerLysosomes

Effects on DNA Topoisomerase Activity (Topoisomerase I and II)

Topoisomerases are essential enzymes that regulate the topology of DNA during various cellular processes. Doxorubicin is a well-known topoisomerase II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks cdnsciencepub.comresearchgate.netaacrjournals.org. Preclinical evidence suggests that doxorubicinol retains the ability to inhibit topoisomerase II, and some studies indicate it may even induce more significant DNA damage than its parent compound researchgate.net.

The interaction of anthracyclines with topoisomerase I is less pronounced. While some studies have shown that doxorubicin can inhibit topoisomerase I at certain concentrations, its primary mechanism of action is through topoisomerase II inhibition nih.govnih.gov. The specific effects of doxorubicinol on topoisomerase I activity require further elucidation in preclinical settings. The stabilization of the topoisomerase II-DNA complex by doxorubicinol contributes to its cytotoxic effects, particularly its cardiotoxicity, as topoisomerase IIβ is the predominant isoform in cardiomyocytes aacrjournals.org.

Modulation of DNA Replication and Transcription Processes by Doxorubicinol

The intercalation of anthracyclines into DNA and the inhibition of topoisomerase II directly interfere with DNA replication and transcription cdnsciencepub.commdpi.comnih.govembopress.orgboisestate.eduresearchgate.netresearchgate.net. By binding to DNA, doxorubicinol can create a physical barrier to the progression of DNA and RNA polymerases along the DNA template. Furthermore, the stabilization of topoisomerase II cleavage complexes leads to DNA strand breaks, which can halt replication and transcription, ultimately triggering cell cycle arrest and apoptosis cdnsciencepub.comresearchgate.net.

Given its reduced DNA binding affinity, the inhibitory effect of doxorubicinol on these processes is considered to be less potent than that of doxorubicin in cancer cells researchgate.net. However, in cardiac cells, its effects on topoisomerase IIβ and subsequent downstream pathways play a significant role in its cardiotoxic profile aacrjournals.org. The torsional stress induced by the intercalation of the anthracycline structure into chromatin can also lead to alterations in nucleosome remodeling and chromatin structure, further impacting transcriptional regulation cdnsciencepub.comnih.gov.

Doxorubicinol-Induced Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A hallmark of anthracycline-induced cellular damage, particularly in cardiomyocytes, is the generation of reactive oxygen species (ROS) and subsequent oxidative stress mdpi.comijbs.comnih.govpreprints.orgnih.govmdpi.comnih.govnih.govfrontiersin.orgnih.govmdpi.combohrium.com. Doxorubicinol is a significant contributor to this phenomenon.

Mechanisms of Free Radical Formation by Doxorubicinol

The generation of free radicals by doxorubicinol is primarily attributed to the redox cycling of its quinone moiety nih.govresearchgate.netresearchgate.net. This process involves the one-electron reduction of the quinone to a semiquinone radical, a reaction catalyzed by various cellular flavoprotein enzymes, including NADPH-cytochrome P450 reductase researchgate.netdrugbank.com. In the presence of molecular oxygen, this semiquinone radical can transfer an electron to oxygen, regenerating the parent quinone and forming a superoxide (B77818) anion radical (O2•−) nih.govnih.govresearchgate.net.

This superoxide radical can then be converted to hydrogen peroxide (H2O2) by superoxide dismutase. In the presence of transition metals like iron, hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH) researchgate.netresearchgate.net. Doxorubicinol can further exacerbate this process by disrupting cellular iron homeostasis researchgate.net.

Table 2: Key Steps in Doxorubicinol-Mediated Free Radical Formation
StepDescriptionKey Molecules Involved
1One-electron reduction of the quinone moietyDoxorubicinol, NADPH-cytochrome P450 reductase
2Formation of a semiquinone radicalDoxorubicinol semiquinone
3Electron transfer to molecular oxygenSemiquinone radical, O2
4Generation of superoxide anion radicalO2•−
5Conversion to hydrogen peroxideSuperoxide dismutase, H2O2
6Fenton reactionH2O2, Fe2+, •OH

Role of Oxidative Stress Pathways in Doxorubicinol-Mediated Cellular Effects

The excessive production of ROS by doxorubicinol overwhelms the antioxidant defense mechanisms of the cell, leading to a state of oxidative stress ijbs.comnih.govpreprints.orgnih.govnih.govfrontiersin.orgmdpi.combohrium.comnih.govmdpi.comnih.gov. This oxidative stress triggers a cascade of damaging cellular events, particularly in the mitochondria-rich cardiomyocytes which have lower levels of antioxidant enzymes mdpi.com.

Key cellular effects of doxorubicinol-mediated oxidative stress include:

Lipid peroxidation: ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation that compromises membrane integrity and function mdpi.commdpi.com.

Mitochondrial dysfunction: Mitochondria are both a primary source and a major target of ROS. Oxidative damage to mitochondrial components, including the electron transport chain, can impair ATP production and lead to further ROS generation, creating a vicious cycle nih.govmdpi.com.

DNA damage: ROS can directly damage DNA, causing strand breaks and base modifications, which contribute to cytotoxicity and apoptosis mdpi.comijbs.comnih.gov.

Activation of cell death pathways: Oxidative stress can trigger programmed cell death (apoptosis) through the release of cytochrome c from mitochondria and the activation of caspase cascades mdpi.comnih.govnih.gov. Other forms of regulated cell death, such as ferroptosis, have also been implicated frontiersin.org.

Alterations in calcium homeostasis: Doxorubicinol-induced ROS can lead to the dysregulation of intracellular calcium levels, further contributing to mitochondrial damage and the activation of cell death signaling ijbs.comnih.gov.

These oxidative stress-mediated pathways are considered central to the cardiotoxic effects observed with doxorubicin therapy, with doxorubicinol playing a pivotal role as a potent cardiotoxic metabolite.

Impact on Cellular Antioxidant Defense Systems in Research Models

The activity of doxorubicinol is intrinsically linked to the induction of severe oxidative stress, a condition that arises when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity nih.gov. The molecular structure of the anthracycline allows it to undergo redox cycling, a process that generates a high flux of superoxide radicals, particularly within the mitochondria nih.gov. This overproduction of ROS places a significant burden on the cellular antioxidant defense system.

In research models, exposure to doxorubicin and its metabolites leads to a demonstrable impact on this defense network. The cellular antioxidant defense system typically neutralizes harmful free radicals through a coordinated network of enzymes nih.gov. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and various glutathione-dependent enzymes like glutathione peroxidase (GPX) and glutathione S-transferase (GST) nih.gov. However, studies show that doxorubicin treatment can lead to the downregulation or depletion of these crucial antioxidant enzymes nih.gov. This impairment of the antioxidant shield exacerbates the accumulation of ROS, leading to widespread oxidative damage to lipids, proteins, and nucleic acids nih.gov. While some studies suggest that short-term or low-dose exposure might transiently activate protective mechanisms like the Nrf2 signaling pathway, prolonged or high-dose exposure, characteristic of therapeutic regimens, generally leads to the exhaustion of these defenses nih.govnih.gov. This compromised antioxidant state is a critical factor in the cellular damage induced by doxorubicinol.

Mitochondrial Dysfunction and Bioenergetic Perturbations by Doxorubicinol

Mitochondria are a primary target of doxorubicinol-mediated toxicity. The compound is known to accumulate in these organelles at concentrations significantly higher than in plasma, localizing its disruptive effects nih.gov. This accumulation triggers a cascade of events leading to profound mitochondrial dysfunction, characterized by impaired energy production and structural damage frontiersin.orgscispace.com. The cardiotoxicity associated with doxorubicin is strongly linked to this mitochondrial damage, as cardiac cells have a high density of mitochondria to meet their immense energy demands mdpi.com.

Doxorubicinol potently disrupts mitochondrial bioenergetics by directly interfering with the electron transport chain (ETC), the central apparatus for cellular respiration and ATP synthesis. Research has identified Complex I (NADH dehydrogenase) and Complex II (succinate oxidoreductase) of the ETC as major sites of inhibition mdpi.com. The drug can directly interact with and inhibit these complexes, impairing the flow of electrons necessary for oxidative phosphorylation nih.govnih.gov.

This inhibition has two major consequences:

Reduced ATP Synthesis: The disruption of the ETC uncouples oxidative phosphorylation, leading to a dramatic decrease in the synthesis of ATP, the cell's primary energy currency mdpi.comresearchgate.net. This energy depletion has catastrophic effects, particularly in high-energy-demand tissues like the heart.

Increased ROS Production: The blockage of electron flow at Complex I causes electrons to leak from the ETC and prematurely react with molecular oxygen, generating superoxide anion radicals (O₂⁻) nih.gov. This process is a primary source of the massive oxidative stress observed following exposure.

The table below summarizes findings from preclinical models on the effects of doxorubicin/doxorubicinol on mitochondrial bioenergetics.

ParameterCell/Tissue ModelObserved EffectReference(s)
Mitochondrial Respiration HeLa CellsSignificant inhibition of oxygen consumption rates. researchgate.net
Mitochondrial Respiration Skeletal Muscle MitochondriaSubstrate-independent reduction in respiration. nih.gov
Cellular ATP Content HeLa CellsSignificant decrease in total ATP content after 24h. researchgate.net
Cellular ATP Content Jurkat & HL-60 CellsInitial increase (2-3 fold) at 24h post-exposure, followed by dysfunction. researchgate.net
ETC Complex Activity CardiomyocytesInhibition of Complex I, II, and cytochrome c oxidase. nih.govmdpi.com

The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP production and mitochondrial homeostasis. The disruption of the ETC and the surge in ROS production by doxorubicinol lead to a rapid dissipation, or depolarization, of the ΔΨm researchgate.netnih.gov. This loss of membrane potential is a critical indicator of severe mitochondrial damage and is often an early event in the apoptotic cascade nih.govoup.com. The collapse of the ΔΨm is linked to the opening of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane, which further compromises mitochondrial integrity nih.govmdpi.com.

The culmination of impaired respiration, ATP depletion, ROS overproduction, and ΔΨm collapse constitutes severe mitochondrial damage that is central to doxorubicinol-induced cellular stress frontiersin.org. This organellar dysfunction acts as a hub that initiates multiple downstream damage pathways. The opening of the mPTP allows for the release of pro-apoptotic proteins, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol spandidos-publications.com. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspases and executes the apoptotic program of cell death nih.govscispace.com. Furthermore, the release of mitochondrial DNA into the cytoplasm can trigger inflammatory signaling pathways, such as the cGAS-STING pathway, contributing to further tissue damage and cell senescence researchgate.net. Thus, the mitochondrion is not merely a target of doxorubicinol but an amplifier of its toxic signal, propagating stress throughout the cell and triggering pathways that lead to its ultimate demise.

Doxorubicinol Influence on Cellular Signaling and Regulatory Pathways

The cellular insults initiated by doxorubicinol, namely genotoxic and energetic stress, trigger a complex network of signaling and regulatory pathways. Cells activate these stress-response pathways in an attempt to manage the damage, arrest the cell cycle to allow for repair, or, if the damage is too severe, initiate programmed cell death.

AMP-activated protein kinase (AMPK): AMPK is a master regulator of cellular energy homeostasis, typically activated by a high AMP:ATP ratio, which signals a state of energy depletion nih.gov. Given that doxorubicinol severely impairs ATP production, it would be expected to strongly activate AMPK as a compensatory survival mechanism researchgate.net. However, multiple studies in cardiac models have revealed a paradoxical and critical finding: doxorubicin treatment inhibits the phosphorylation and activation of AMPK researchgate.netoup.com. This inhibition occurs despite clear evidence of energetic stress oup.com. This blunting of the AMPK response is deleterious, as it prevents the activation of downstream restorative processes that AMPK controls, including mitochondrial biogenesis and fatty acid oxidation nih.govresearchgate.net. The mechanism for this inhibition is thought to involve negative cross-talk from other signaling pathways, such as Akt, which are activated by the genotoxic stress component of the drug's action oup.com. By disabling this key energy sensor, doxorubicinol exacerbates the cellular energy crisis it creates.

ATM and ATR-CHK1 Pathways: These pathways are the cornerstones of the DNA Damage Response (DDR). Doxorubicin and its metabolites cause genotoxic stress through two primary mechanisms: inhibition of topoisomerase II, which leads to DNA double-strand breaks (DSBs), and intercalation into the DNA double helix, which can cause replication fork stalling scispace.comnih.gov. DSBs are potent activators of the Ataxia-Telangiectasia Mutated (ATM) kinase, while stalled replication forks and single-stranded DNA activate the Ataxia-Telangiectasia and Rad3-related (ATR) kinase researchgate.netresearchgate.net.

In preclinical models such as acute lymphoblastic leukemia cells, doxorubicin exposure robustly activates the ATR-CHK1 pathway nih.govnih.gov. Activation of ATR and its downstream effector kinase, CHK1, leads to the phosphorylation of numerous substrates that orchestrate a cell cycle arrest, typically at the G2/M checkpoint nih.govnih.gov. This checkpoint prevents cells with damaged DNA from entering mitosis, providing a window for DNA repair. If the damage cannot be repaired, these signaling pathways can ultimately trigger apoptosis researchgate.net. Therefore, the activation of the ATM and ATR-CHK1 pathways represents a canonical cellular response to the genotoxic stress inflicted by doxorubicinol.

Modulation of Cell Cycle Checkpoints and Progression

Doxorubicin, and by extension its metabolite doxorubicinol, exerts significant influence over cell cycle progression by activating DNA damage response pathways. mdpi.com This activation leads to the arrest of the cell cycle at critical checkpoints, preventing the proliferation of damaged cells. The specific phase of arrest can vary depending on the cell type and the concentration of the compound.

In preclinical models, doxorubicin treatment has been shown to induce a dose-dependent accumulation of cells in the S and/or G2/M phases of the cell cycle. nih.gov For instance, in MCF-7 breast cancer cells, doxorubicin can cause arrest at both the G1/S and G2/M checkpoints. researchgate.net In contrast, MDA-MB-231 breast cancer cells exhibit arrest only at the G2/M checkpoint. researchgate.net This cell cycle arrest is mediated by a complex network of proteins. Following DNA damage, kinases such as ATM (ataxia telangiectasia mutated) and ATR (ataxia telangiectasia and Rad3-related) are activated, which in turn phosphorylate and activate checkpoint kinases CHK1 and CHK2. mdpi.com These checkpoint kinases then target downstream effectors, including CDC25 phosphatases, leading to their degradation and preventing the activation of cyclin-dependent kinase (CDK)-cyclin complexes that are necessary for cell cycle progression. mdpi.com Furthermore, CHK2 can activate the p53 tumor suppressor protein, which upregulates p21, an inhibitor of CDK-cyclin complexes, further contributing to cell cycle arrest. mdpi.com In neuroblastoma cell lines, doxorubicin treatment resulted in a heterogeneous increase in several cell cycle checkpoint proteins, including phosphorylated ATM, phosphorylated CHK1, phosphorylated CHK2, Wee1, p21, and p27. nih.gov In cardiomyocytes, doxorubicin exposure has been found to provoke CDK2 activation and S phase reentry, which enhances the cells' sensitivity to the drug's apoptotic effects. nih.gov

Table 1: Doxorubicin's Effect on Cell Cycle Checkpoints in Different Cell Lines

Cell LineCancer TypeObserved Cell Cycle ArrestKey Modulated Proteins
MCF-7Breast CancerG1/S and G2/M↑ p53, ↑ p21, ↓ Skp2
MDA-MB-231Breast CancerG2/M↑ Cyclin B, ↑ Skp2
Neuroblastoma (various)NeuroblastomaS and/or G2/M↑ phos-ATM, ↑ phos-CHK1, ↑ phos-CHK2, ↑ Wee1, ↑ p21, ↑ p27
CardiomyocytesN/A (Cardiac Cells)S phase reentry↑ CDK2 activation

Impact on NF-κB and Other Inflammatory Signaling Cascades in Research Models

Doxorubicin treatment is known to induce a significant inflammatory response in preclinical models, primarily through the activation of the nuclear factor-κB (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by stressors such as doxorubicin-induced reactive oxygen species (ROS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. mdpi.comnih.gov

Research has shown that doxorubicin treatment leads to an increase in the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net This activation results in the upregulation and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.com The activation of NF-κB by doxorubicin can also be mediated by Toll-like receptors (TLRs), particularly TLR2 and TLR4. mdpi.commdpi.com Doxorubicin can induce the release of damage-associated molecular patterns (DAMPs), such as high-mobility group box 1 (HMGB1), which can activate TLRs and subsequently the NF-κB pathway, further amplifying the inflammatory response. mdpi.commdpi.com In some cancer cells, the activation of NF-κB has been shown to block apoptotic cell death, suggesting a complex, context-dependent role for this pathway. clinpgx.org

Table 2: Key Inflammatory Mediators Modulated by Doxorubicin

MediatorFunctionEffect of Doxorubicin
NF-κB (p65)Transcription factor for inflammatory genesIncreased phosphorylation and nuclear translocation
TNF-αPro-inflammatory cytokineIncreased expression and release
IL-1βPro-inflammatory cytokineIncreased expression and release
IL-6Pro-inflammatory cytokineIncreased expression and release
TLR4Pattern recognition receptorUpregulated expression
HMGB1Damage-associated molecular pattern (DAMP)Increased release

Endoplasmic Reticulum (ER) Stress Responses Induced by Doxorubicinol

The endoplasmic reticulum (ER) is a critical organelle for protein folding and calcium homeostasis. nih.gov The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress. frontiersin.orgnih.gov Doxorubicin has been shown to be a potent inducer of ER stress in various cell types, particularly cardiomyocytes. nih.govumanitoba.ca This induction of ER stress is considered a key contributor to doxorubicin-induced cardiotoxicity. nih.gov

Doxorubicin treatment can lead to the dilation of the ER and the activation of the unfolded protein response (UPR), a set of signaling pathways designed to alleviate ER stress. ahajournals.org However, under conditions of prolonged or severe stress, the UPR can switch from a pro-survival to a pro-apoptotic response. frontiersin.org Key mediators of the ER stress response activated by doxorubicin include the activating transcription factor 6 (ATF6). umanitoba.caahajournals.org Doxorubicin has been observed to activate ATF6 but suppress its downstream targets, leading to a failure to induce the expression of ER chaperones like glucose-regulated protein 78 (GRP78), which would normally help in protein folding. ahajournals.org This failure to mount an adaptive response exacerbates ER stress. ahajournals.org Additionally, doxorubicin can activate caspase-12, an ER membrane-resident caspase that initiates apoptosis in response to ER stress. ahajournals.org

Table 3: Key Markers of Doxorubicin-Induced ER Stress

MarkerRole in ER StressEffect of Doxorubicin
ATF6 (Activating Transcription Factor 6)ER stress sensor and transcription factorActivated
GRP78 (Glucose-Regulated Protein 78)ER chaperone, assists in protein foldingExpression not induced, leading to increased stress
Caspase-12ER-resident pro-apoptotic caspaseActivated
IRE1α (Inositol-Requiring Enzyme 1α)ER stress sensor with kinase and RNase activityActivated
CHOP (C/EBP Homologous Protein)Pro-apoptotic transcription factorActivation can be context-dependent

Cellular Death Pathways Induced by Doxorubicinol

Doxorubicinol, primarily through the actions of its parent compound doxorubicin, can trigger several distinct forms of regulated cell death (RCD). The specific pathway activated often depends on the cell type, drug concentration, and the cellular context. The primary modes of cell death induced include apoptosis, necroptosis, ferroptosis, and the modulation of autophagy. researchgate.netnih.govnih.gov

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Cytochrome C Release)

Apoptosis, or programmed cell death, is a major mechanism by which doxorubicin eliminates cancer cells and causes cardiotoxicity. nih.govjst.go.jp Doxorubicin predominantly induces apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.net This pathway is initiated by cellular stress, such as DNA damage and oxidative stress, which leads to the permeabilization of the outer mitochondrial membrane. researchgate.netaacrjournals.org This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably cytochrome c. aacrjournals.orgnih.gov

Once in the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. researchgate.netaacrjournals.org Activated caspase-9 then proceeds to cleave and activate effector caspases, such as caspase-3. jst.go.jpaacrjournals.org Caspase-3 is a key executioner of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. researchgate.netnih.gov Studies have demonstrated significant caspase-3 activation in cardiomyocytes treated with doxorubicin, both in vitro and in vivo. jst.go.jp The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating mitochondrial membrane permeability and, consequently, doxorubicin-induced apoptosis. aacrjournals.org

Table 4: Key Proteins in Doxorubicin-Induced Apoptosis

ProteinFunction in ApoptosisEffect of Doxorubicin
Cytochrome cInitiates apoptosome formationReleased from mitochondria into the cytosol
Apaf-1Scaffolding protein in the apoptosomeRecruited by cytochrome c
Caspase-9Initiator caspaseActivated within the apoptosome
Caspase-3Executioner caspaseActivated by caspase-9, leading to cell death
BaxPro-apoptotic Bcl-2 family proteinPromotes mitochondrial membrane permeabilization
Bcl-2Anti-apoptotic Bcl-2 family proteinInhibits mitochondrial membrane permeabilization

Necroptosis and Ferroptosis in Doxorubicinol-Exposed Cells

In addition to apoptosis, doxorubicin can induce other forms of regulated cell death, including necroptosis and ferroptosis. researchgate.netnih.gov

Necroptosis is a form of programmed necrosis that is typically activated when apoptosis is inhibited. Doxorubicin can induce necroptosis through pathways dependent on receptor-interacting serine/threonine-protein kinases (RIPK). researchgate.net One mechanism involves the upregulation of TNF-α, which activates its receptor and, in the absence of caspase-8 activity, leads to the formation of a complex containing RIPK1 and RIPK3. researchgate.net RIPK3 then phosphorylates and activates mixed lineage kinase domain-like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. researchgate.net An alternative pathway has also been described where doxorubicin upregulates RIPK3, which then activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), leading to the opening of the mitochondrial permeability transition pore (mPTP) and subsequent necroptosis. researchgate.net

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. nih.govrsc.org Doxorubicin promotes ferroptosis through multiple mechanisms. It can increase intracellular iron levels by upregulating the transferrin receptor (TfR) and downregulating the iron storage protein ferritin. researchgate.net The excess iron can then participate in the Fenton reaction, generating highly reactive hydroxyl radicals that drive lipid peroxidation. researchgate.net Doxorubicin also inhibits glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. researchgate.netnih.gov The inhibition of GPX4, coupled with increased iron-driven ROS production, leads to overwhelming lipid peroxidation and cell death by ferroptosis. researchgate.netnih.gov This pathway is considered a significant contributor to doxorubicin-induced myocyte death. nih.gov

Table 5: Key Mediators of Doxorubicin-Induced Necroptosis and Ferroptosis

PathwayKey MediatorFunctionEffect of Doxorubicin
NecroptosisRIPK1/RIPK3Kinases that initiate the necroptotic signalActivated
MLKLExecutioner protein, disrupts plasma membranePhosphorylated and activated
CaMKIIKinase involved in an alternative necroptosis pathwayActivated by RIPK3
FerroptosisIron (Fe2+)Catalyzes lipid peroxidation via Fenton reactionIntracellular levels increased
GPX4Enzyme that reduces lipid peroxidesInhibited
Lipid PeroxidesExecutioner molecules that damage membranesAccumulate to lethal levels

Autophagy Modulation by Doxorubicinol in In Vitro Studies

Autophagy is a cellular catabolic process involving the degradation of cellular components via lysosomes. nih.gov It plays a complex, often dual, role in cell survival and death. Doxorubicin's effect on autophagy is multifaceted, with reports indicating both induction and inhibition of the process. nih.govresearchgate.net

Doxorubicin can initiate autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. nih.govresearchgate.net The activation of AMPK can lead to the phosphorylation of Unc-51 like autophagy activating kinase 1 (ULK1), which in turn activates the Beclin-1 complex, essential for the formation of the autophagosome. researchgate.net However, while doxorubicin may stimulate the initiation of autophagy, it can also impair the later stages of the process, specifically autophagosome clearance. nih.gov This impairment can be due to a decrease in the expression of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis, leading to an accumulation of non-functional autophagosomes and ultimately contributing to cell death. nih.gov In some contexts, stimulating autophagy prior to doxorubicin exposure has been shown to be protective, suggesting that a functional autophagy process can mitigate toxicity. nih.gov Conversely, in other studies, the inhibition of autophagy has been shown to abolish the protective effects of certain treatments against doxorubicin-induced damage. researchgate.net

Table 6: Modulation of Autophagy-Related Proteins by Doxorubicin

Protein/ComplexFunction in AutophagyEffect of Doxorubicin
AMPKEnergy sensor, positive regulator of autophagyActivated
mTORNutrient sensor, negative regulator of autophagyInhibited
Beclin-1Essential for autophagosome formationActivated
LC3-IIMarker of autophagosome formationExpression can be reduced, indicating dysregulation
TFEBMaster regulator of lysosomal biogenesisExpression decreased, impairing autophagic flux

Cellular Uptake, Intracellular Distribution, and Efflux Mechanisms of Doxorubicinol

Characterization of Doxorubicinol Transport Across Cell Membranes

The transport of doxorubicinol across cellular membranes is a critical determinant of its intracellular concentration and subsequent biological effects. While the transport mechanisms of its parent compound, doxorubicin, have been extensively studied, specific data for doxorubicinol are less abundant. However, based on its physicochemical properties as a weakly basic and lipophilic molecule, and drawing inferences from studies on doxorubicin, its transport is likely multifaceted, involving both passive diffusion and carrier-mediated processes.

The primary mechanism for the cellular uptake of doxorubicin is believed to be passive diffusion of the uncharged form of the molecule across the lipid bilayer of the cell membrane acs.orgrupress.org. Given the structural similarity, doxorubicinol is also expected to enter cells via this pathway. The rate of passive diffusion is influenced by the concentration gradient and the lipophilicity of the compound.

In addition to passive diffusion, carrier-mediated transport systems, particularly organic cation transporters (OCTs), have been shown to play a role in the uptake of doxorubicin nih.gov. It is plausible that doxorubicinol may also be a substrate for these transporters. For instance, studies have demonstrated that doxorubicin is a substrate for OCT1, OCT2, and OCT3 nih.gov. The involvement of such transporters would imply that the uptake of doxorubicinol could be a saturable process and potentially subject to competitive inhibition by other substrates of these transporters. The expression levels of these transporters in different cancer cell lines could, therefore, contribute to variations in doxorubicinol uptake and sensitivity.

The table below summarizes the kinetic parameters for doxorubicin transport by various organic cation transporters, which may also be relevant for doxorubicinol.

TransporterCell LineK_m (μM)V_max (pmol/mg protein/min)
OATP1A2HEK29313.3 ± 2.1158 ± 11
OCT1MDCKII5.2 ± 1.325.3 ± 2.4
OCT2MDCKII12.5 ± 3.5238 ± 27
OCT3MDCKII8.9 ± 2.745.1 ± 5.6

Data presented is for doxorubicin, as specific kinetic data for doxorubicinol transport is limited. K_m (Michaelis constant) represents the substrate concentration at half-maximal transport velocity (V_max). nih.govresearchgate.net

Intracellular Localization and Accumulation Studies

Following its entry into the cell, the intracellular distribution of doxorubicinol is a key factor in determining its cytotoxic potential. Unlike doxorubicin, which predominantly accumulates in the nucleus and intercalates with DNA, studies have shown that doxorubicinol exhibits a distinct pattern of subcellular localization.

A significant body of evidence indicates that doxorubicinol is primarily sequestered within lysosomes nih.govresearchgate.netnih.govmdpi.com. This lysosomal accumulation is attributed to the weakly basic nature of doxorubicinol. In the acidic environment of lysosomes (pH 4.5-5.0), the molecule becomes protonated and trapped, a phenomenon known as "ion trapping." This sequestration effectively reduces the concentration of doxorubicinol in the cytoplasm and, more importantly, in the nucleus, thereby limiting its access to its primary molecular target, DNA. This differential localization is considered a major reason for the lower cytotoxic activity of doxorubicinol compared to doxorubicin.

The accumulation of doxorubicinol in lysosomes can also contribute to mechanisms of drug resistance. Increased lysosomal biogenesis and the capacity for lysosomal drug sequestration have been observed in some drug-resistant cancer cell lines nih.gov. Furthermore, the sequestered drug can be expelled from the cell via lysosomal exocytosis, further reducing its intracellular concentration nih.gov.

The table below provides a comparative overview of the intracellular distribution of doxorubicin and doxorubicinol in different cellular compartments.

CompoundPrimary Intracellular LocalizationSecondary LocalizationImplication
DoxorubicinNucleusCytoplasm, MitochondriaDNA intercalation and damage, generation of reactive oxygen species
DoxorubicinolLysosomesCytoplasmReduced nuclear availability, potential for lysosomal-mediated resistance

Efflux Mechanisms of Doxorubicinol

The active removal of xenobiotics from cells is a critical mechanism of cellular defense and a major contributor to multidrug resistance (MDR) in cancer. This process is primarily mediated by ATP-binding cassette (ABC) transporters. As a metabolite of doxorubicin, a well-known substrate for several ABC transporters, doxorubicinol is also susceptible to efflux by these pumps.

The most extensively studied efflux pump associated with doxorubicin resistance is P-glycoprotein (P-gp), encoded by the ABCB1 gene nih.govmdpi.com. P-gp is a broad-spectrum efflux transporter that actively pumps a wide range of hydrophobic and amphipathic compounds out of the cell. It is highly likely that doxorubicinol is also a substrate for P-gp. Overexpression of P-gp in cancer cells leads to a significant reduction in the intracellular accumulation of doxorubicin and its metabolites, including doxorubicinol, thereby conferring resistance.

Other ABC transporters, such as the Multidrug Resistance-associated Protein 1 (MRP1), encoded by the ABCC1 gene, and Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, have also been implicated in doxorubicin resistance and may contribute to the efflux of doxorubicinol. The expression levels of these transporters can vary significantly between different tumor types and even within a single tumor, contributing to the heterogeneity of drug response.

Inhibitors of these efflux pumps have been investigated as a strategy to overcome MDR. By blocking the function of transporters like P-gp, these agents can increase the intracellular concentration of chemotherapeutic drugs and their active metabolites, including doxorubicinol, potentially enhancing their therapeutic effect nih.govmdpi.com.

The following table lists some of the key ABC transporters involved in the efflux of doxorubicin, which are also likely to transport doxorubicinol.

TransporterGeneKnown Substrates (including parent compound)Role in Drug Resistance
P-glycoprotein (P-gp)ABCB1Doxorubicin, Vinblastine, PaclitaxelMajor contributor to multidrug resistance
Multidrug Resistance-associated Protein 1 (MRP1)ABCC1Doxorubicin, Vincristine, EtoposideBroad-spectrum drug efflux
Breast Cancer Resistance Protein (BCRP)ABCG2Doxorubicin, Mitoxantrone, TopotecanResistance in various cancers

Preclinical Pharmacological and Toxicological Research of Doxorubicinol

In Vitro Studies on Doxorubicinol's Cellular Effects

Cytotoxicity and Antiproliferative Activity in Cell Line Models (e.g., Cancer Cell Lines, Cardiomyocytes)

In vitro studies have been instrumental in dissecting the specific cellular effects of doxorubicinol (B1670906), comparing its activity in target cancer cells versus cardiac cells. A consistent finding is that doxorubicinol is markedly more toxic to cardiomyocytes than its parent compound, doxorubicin (B1662922). researchgate.netnih.gov Conversely, doxorubicin is generally more potent in inhibiting the growth of tumor cells. nih.gov This dissociation between anticancer efficacy and cardiotoxicity suggests that the mechanisms driving these two effects are different. nih.gov

In human differentiated cardiac AC16 cells, doxorubicinol, along with other metabolites, induced mitochondrial dysfunction. nih.gov However, the parent drug, doxorubicin, elicited comparable cytotoxicity at half the concentration of its metabolites, suggesting doxorubicin itself is more directly toxic in this specific model. nih.gov Another study using AC16 cells found that doxorubicinol caused significant dose-dependent cytotoxicity, as measured by MTT reduction assays. researchgate.net In H9c2 cardiomyoblasts, doxorubicin's cytotoxicity is well-established, with IC50 values being time and dose-dependent. frontiersin.orgmums.ac.ir

Research comparing immortalized human cardiomyocytes (AC16) with breast (JIMT-1) and liver (Huh-7) cancer cells revealed that cardiomyocytes are significantly more sensitive to doxorubicin than cancer cells. iiarjournals.org While this study focused on the parent drug, it highlights the inherent vulnerability of cardiac cells. The primary mechanism of doxorubicin's anticancer action involves intercalation into DNA and inhibition of topoisomerase II, leading to cell death in rapidly dividing cancer cells. nih.gov

Table 1: Comparative Cytotoxicity (IC50) of Doxorubicin in Various Cell Lines This table illustrates the differential sensitivity of cell lines to the parent compound, Doxorubicin. Data on the direct IC50 of Doxorubicinol is less commonly reported in direct comparative tables.

Cell Line Cell Type Compound IC50 Value (µM) Exposure Time Citation
AC16 Human Cardiomyocyte Doxorubicin 0.01 72 h iiarjournals.org
Huh-7 Human Liver Cancer Doxorubicin 0.07 72 h iiarjournals.org
JIMT-1 Human Breast Cancer Doxorubicin 0.125 72 h iiarjournals.org
H9c2 Rat Cardiomyoblast Doxorubicin 1.64 28 h mums.ac.ir
H9c2 Rat Cardiomyoblast Doxorubicin 3.73 22 h mums.ac.ir

Use of 2D and 3D Cell Culture Models (e.g., Organoids) for Mechanism Elucidation

The use of advanced cell culture models, particularly three-dimensional (3D) systems like spheroids and organoids, is becoming crucial for understanding drug toxicity. nih.gov These models more accurately replicate the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures by restoring cell-to-cell and cell-to-extracellular matrix interactions. bohrium.comfrontiersin.orgresearchgate.net

While much of the research in this area has focused on doxorubicin, the principles apply to the study of its metabolites. Studies have shown that cancer cells grown in 3D cultures often exhibit increased resistance to chemotherapeutic agents, including doxorubicin. researchgate.net This highlights the importance of using these advanced models to get a more clinically relevant picture of a drug's effect. nih.gov Human intestinal organoids, for example, have been used to investigate the molecular mechanisms of doxorubicin-induced toxicity, revealing impacts on the cell cycle, p53 signaling, and oxidative stress pathways. nih.govbohrium.com Patient-derived organoids from cancers are also being used as preclinical models to screen for patient-specific drug responses. frontiersin.orgnih.gov The application of these 3D models is essential for elucidating the specific mechanisms of doxorubicinol-induced toxicity, moving beyond simple cytotoxicity assays to understand its impact within a more physiologically relevant tissue-like structure. nih.govbohrium.com

Investigation of Doxorubicinol's Contribution to Doxorubicin-Induced In Vitro Toxicity

A significant body of research implicates doxorubicinol as a primary mediator of doxorubicin-induced cardiotoxicity. researchgate.netpharmgkb.org Early studies demonstrated that doxorubicinol is a more potent inhibitor of key cardiac enzymes than doxorubicin itself. nih.gov Specifically, doxorubicinol was found to be much more powerful at inhibiting the sarcoplasmic reticulum calcium pump, the sarcolemmal Na+/K+ pump, and the mitochondrial F0F1 proton pump. nih.gov Dysregulation of calcium homeostasis and mitochondrial function are considered key mechanisms of doxorubicin-induced cardiotoxicity. mdpi.comresearchgate.net

In Vivo Studies on Doxorubicinol in Non-Human Animal Models

Animal models, primarily in rodents, have been essential for studying the real-world consequences of doxorubicinol formation following doxorubicin administration. frontiersin.org These models allow for the investigation of pharmacokinetics and long-term organ damage, such as cardiomyopathy. frontiersin.orgjove.com

Pharmacokinetics of Doxorubicinol in Animal Models (e.g., Rats, Mice)

Pharmacokinetic studies in rats and mice have been critical to understanding how doxorubicinol is distributed and persists in the body after the administration of doxorubicin. Following intravenous injection of doxorubicin in rats, the drug is extensively distributed to tissues, with the primary elimination route being biliary secretion. mdpi.com Doxorubicinol is the main metabolite detected. nih.gov

Studies comparing intravenous (IV) and intraperitoneal (IP) administration of doxorubicin in nude mice found that while doxorubicinol was detected, the parent drug was the main component in plasma and tissues. frontiersin.org In rats, pharmacokinetic analyses after doxorubicin administration show a long terminal half-life for the parent drug, which is characteristic of drugs with extensive tissue and protein binding. nih.gov The formation of doxorubicinol is known to be catalyzed by carbonyl reductases (CBRs) and aldo-keto reductases (AKRs), with CBR1 and CBR3 being particularly relevant. pharmgkb.orgnih.gov

In one study in rats, the peak concentration (Cmax) and area under the curve (AUC) of doxorubicinol were measured in plasma and various tissues after administration of a liposomal doxorubicin formulation. researchgate.net These studies confirm that doxorubicinol is formed in vivo and distributes to key organs, including the heart. researchgate.net

Table 2: Example Pharmacokinetic Parameters of Doxorubicin and Doxorubicinol in Rats This table presents representative pharmacokinetic data for Doxorubicin and its metabolite Doxorubicinol following administration of a liposomal Doxorubicin formulation to Sprague-Dawley rats. Parameters can vary significantly based on formulation and species.

Compound Tissue Parameter Value Citation
Doxorubicin Plasma Cmax ~80,000 ng/mL researchgate.net
Doxorubicin Plasma AUC0–t ~1,500,000 ng·h/mL researchgate.net
Doxorubicinol Plasma Cmax ~400 ng/mL researchgate.net
Doxorubicinol Plasma AUC0–t ~30,000 ng·h/mL researchgate.net
Doxorubicin Heart Cmax ~20,000 ng/g researchgate.net
Doxorubicinol Heart Cmax ~1,000 ng/g researchgate.net

Role of Doxorubicinol in Anthracycline-Induced Cardiotoxicity in Animal Models

The hypothesis that doxorubicinol is a key culprit in anthracycline-induced cardiotoxicity is strongly supported by animal studies. researchgate.netnih.gov The development of chronic cardiomyopathy is believed to occur after the conversion of doxorubicin to doxorubicinol. nih.gov This is evidenced by the observation that in rodents, a decline in cardiac function often coincides with the peak concentration of the alcohol metabolite in the heart. nih.gov The interaction of the doxorubicinol metabolite with cellular components exacerbates the damage initiated by the parent drug. frontiersin.org

Animal models of doxorubicin-induced cardiomyopathy, created through repeated injections in rats or mice, consistently show signs of cardiac dysfunction, including reduced left ventricular ejection fraction and fractional shortening, as well as ventricular dilatation. jove.comfrontiersin.orgthno.orgresearchgate.net Histological examination reveals myocyte degeneration, apoptosis, and fibrosis. frontiersin.orgthno.org Studies in mice with deficiencies in glutathione, a key antioxidant, showed that these animals produced more doxorubicinol and were more sensitive to doxorubicin-induced toxicity, further linking the metabolite to cellular damage. nih.gov Overexpression of human carbonyl reductase enzymes in animal hearts also led to an increased cardiotoxicity burden, reinforcing the role of this metabolic conversion. researchgate.net These in vivo findings confirm that the formation and accumulation of doxorubicinol in the heart is a critical factor in the pathogenesis of doxorubicin-induced cardiomyopathy. nih.govmdpi.com

Mechanistic Investigations of Cardiac Injury

Doxorubicinol, the primary and pharmacologically active metabolite of doxorubicin, is a significant contributor to the cardiotoxic effects observed during doxorubicin-based chemotherapy. hpra.ieromj.org Its accumulation in cardiac tissue leads to a cascade of detrimental events at the cellular and molecular level. romj.org A key mechanism of doxorubicinol-induced cardiac injury is the generation of reactive oxygen species (ROS) and subsequent oxidative stress. mdpi.comuib.no This process is initiated by the reduction of doxorubicin to a semiquinone radical, which in turn leads to the production of ROS. researchgate.net

Impact on Cardiac Function and Histopathology

The cellular damage initiated by doxorubicinol translates into significant adverse effects on cardiac function and tissue structure. Preclinical studies in animal models have consistently demonstrated the cardiotoxic potential of doxorubicinol's parent compound, doxorubicin, which is largely mediated by this metabolite.

In rat models, doxorubicin administration leads to notable changes in cardiac histopathology. These changes include irregularly spaced myocardial fibers, inflammation, edema, and infiltration of leukocyte cells. nih.gov At the cellular level, cardiomyocytes appear swollen and vacuolated, with disorganized myofibrils. researchgate.net These structural alterations are indicative of significant cardiac damage.

Functionally, these histopathological changes manifest as compromised cardiac performance. Echocardiographic analyses in rats have shown that long-term doxorubicin treatment results in increased left ventricular systolic and diastolic dimensions, along with a reduced ejection fraction, which are hallmarks of dilated cardiomyopathy. researchgate.net In some studies, male rats exhibited more severe signs of cardiomyopathy, including cardiac atrophy and a significant reduction in left ventricular ejection fraction, compared to their female counterparts who showed more preserved cardiac function. ahajournals.org These findings underscore the profound and detrimental impact of doxorubicinol on both the structure and function of the heart.

Table 1: Summary of Doxorubicinol's Impact on Cardiac Function and Histopathology in Preclinical Models

Parameter Observation Animal Model
Cardiac Function
Left Ventricular Ejection Fraction Reduced Rat researchgate.netahajournals.org
Left Ventricular Dimensions Increased systolic and diastolic dimensions Rat researchgate.net
Systolic Blood Pressure Increased after several weeks of treatment Rat nih.gov
Cardiac Histopathology
Myocardial Fibers Irregularly spaced, disorganization of myofibrils Rat nih.govresearchgate.net
Cardiomyocytes Swollen and vacuolated Rat researchgate.net
Inflammation Present, with leukocyte infiltration and edema Rat nih.gov
Cardiac Atrophy Observed in male rats Rat ahajournals.org

Developmental and Reproductive Toxicity Studies of Doxorubicinol in Animal Models

Preclinical research has highlighted the significant developmental and reproductive toxicity associated with doxorubicin, the parent compound of doxorubicinol. These studies in animal models provide crucial insights into the potential risks posed by doxorubicinol.

In female animal models, doxorubicin has been shown to cause a reduction in the number of ovarian follicles, as well as a decrease in the volume of the ovaries and uterus. researchgate.net It can induce apoptosis in growing follicles and, at higher concentrations, in primordial follicles. nih.gov Furthermore, doxorubicin has been found to impair oocyte maturation in a dose-dependent manner. nih.gov When administered during pregnancy, doxorubicin has been linked to an increased incidence of fetal resorption and both skeletal and soft tissue malformations in the offspring. bccancer.bc.ca It has also been shown to interfere with implantation and can act as an abortifacient. bccancer.bc.ca

In male animals, doxorubicin treatment has been associated with testicular atrophy, degeneration of the seminiferous tubules, and hypospermia (a reduced number of sperm). hpra.ie It is considered mutagenic and can cause chromosomal damage in sperm. hpra.ie While in some cases sperm counts have been reported to return to normal levels years after therapy, the potential for permanent oligospermia or azoospermia exists. hpra.ie

Table 2: Overview of Doxorubicinol's Developmental and Reproductive Toxicity in Animal Models

System Effect Animal Model
Female Reproductive System
Ovarian Follicles Reduced number, increased apoptosis Mouse nih.gov, Rat researchgate.net
Ovaries and Uterus Reduced volume Rat researchgate.net
Oocyte Maturation Impaired in a dose-dependent manner Mouse nih.gov
Developmental Toxicity
Fetal Development Increased resorption, skeletal and soft tissue malformations Animal studies bccancer.bc.ca
Implantation Blocked, abortifacient effects Animal studies bccancer.bc.ca
Male Reproductive System
Testes Atrophy, degeneration of seminiferous tubules Animal studies hpra.ie
Sperm Reduced count (hypospermia), chromosomal damage Animal studies hpra.ie

Other Organ-Specific Toxicological Investigations in Preclinical Models (e.g., brain, liver, kidneys)

Beyond its well-documented cardiotoxicity, doxorubicinol's parent compound, doxorubicin, exhibits toxicity in other organ systems, including the brain, liver, and kidneys. The metabolism and clearance of doxorubicin primarily occur in the liver and kidneys, leading to an accumulation of the drug and its metabolites in these organs. mdpi.com

Liver: Doxorubicin administration can lead to hepatotoxicity. medac.eu This is characterized by inflammation and oxidative stress within the liver, which can promote cytotoxic cellular signaling. mdpi.com The toxicity is enhanced in the presence of impaired liver function, as this leads to slower excretion of the drug. hpra.ie

Kidneys: Similar to the liver, the kidneys play a crucial role in the metabolism and excretion of doxorubicin and have a high affinity for the drug, leading to its accumulation. mdpi.com This can result in nephrotoxicity, also driven by inflammation and oxidative stress. mdpi.com

Brain: Doxorubicin has been linked to neurotoxicity, a condition sometimes referred to as "chemobrain." mdpi.com The drug can induce both genomic and oxidative stress in the brain. mdpi.com It is metabolized into reactive intermediates, including doxorubicin-semiquinone radicals, which contribute to the production of reactive oxygen species (ROS), leading to cellular damage. mdpi.com

Table 3: Summary of Doxorubicinol's Toxicity in Other Organs

Organ Toxic Effect Mechanism
Liver Hepatotoxicity Inflammation, oxidative stress, accumulation due to metabolic role mdpi.commedac.eu
Kidneys Nephrotoxicity Inflammation, oxidative stress, accumulation due to clearance role mdpi.com
Brain Neurotoxicity ("chemobrain") Genomic and oxidative stress, ROS production mdpi.com

Analytical Methodologies for Doxorubicinol Quantification in Research

Chromatographic Techniques for Doxorubicinol (B1670906) Analysis

Chromatographic methods are the cornerstone for the separation and quantification of doxorubicinol from its parent drug, doxorubicin (B1662922), and other metabolites in complex biological samples such as plasma, urine, and tissue homogenates.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of doxorubicinol. The separation is typically achieved on a reversed-phase column, such as a C18 or a cyanopropyl column. nih.govbioline.org.br

UV Detection: UV-Visible detectors can be used for the quantification of doxorubicinol. The detection wavelength is often set around 233 nm or 254 nm. bioline.org.brijates.comtandfonline.com While functional, UV detection may sometimes lack the sensitivity required for detecting the low concentrations of doxorubicinol present in some biological samples. bioline.org.br

Fluorescence Detection: Due to the intrinsic fluorescence of the doxorubicinol molecule, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. nih.govmdpi.commdpi.com The excitation wavelength is typically set around 470-480 nm, and the emission wavelength is monitored at approximately 550-580 nm. nih.govmdpi.com This method has been successfully applied to quantify doxorubicinol in various biological fluids, including human plasma, bile, and urine, with sensitivities reaching levels below 1 ng/mL. nih.gov For instance, a developed HPLC-fluorescence method reported a sensitivity of better than 0.3 ng/ml for doxorubicinol. nih.gov

Sample preparation for HPLC analysis often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. bioline.org.brnih.gov The choice of extraction method can influence the recovery and purity of the analyte.

Table 1: HPLC Methods for Doxorubicinol Quantification

FeatureHPLC with UV DetectionHPLC with Fluorescence Detection
Column Type C18 Reversed-Phase bioline.org.brijates.comCyanopropyl, C18 nih.govmdpi.com
Mobile Phase Acetonitrile (B52724):Water (pH adjusted) bioline.org.brijates.comAcetonitrile:Phosphate Buffer nih.gov
Detection Wavelength 233 nm, 254 nm bioline.org.brijates.comExcitation: ~470-480 nm, Emission: ~550-580 nm nih.govmdpi.com
Sensitivity (LLOQ) ~1.0 µg/mL (for doxorubicin) bioline.org.br< 1 ng/mL nih.govmdpi.com
Advantages Simple, accessible instrumentation bioline.org.brHigh sensitivity and selectivity nih.govmdpi.com
Disadvantages Lower sensitivity compared to fluorescence bioline.org.brMore specialized detector required

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For even greater sensitivity and specificity, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has become the gold standard for the quantification of doxorubicinol. nih.govnih.govsysrevpharm.org This technique combines the superior separation power of UHPLC with the highly selective and sensitive detection capabilities of a tandem mass spectrometer.

The analysis is typically performed using a C18 column and a mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution with a modifier such as formic or acetic acid. nih.govsysrevpharm.org The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and quantification is achieved using Multiple Reaction Monitoring (MRM). nih.govsysrevpharm.org The MRM transitions for doxorubicinol are highly specific, minimizing interference from other compounds in the sample. nih.govsysrevpharm.org

UHPLC-MS/MS methods have achieved very low limits of quantification (LLOQ) for doxorubicinol, often in the sub-nanogram per milliliter range (e.g., 0.1 ng/mL to 4 ng/mL). nih.govnih.gov This high sensitivity makes it possible to conduct detailed pharmacokinetic studies even with small sample volumes, which is particularly advantageous in preclinical research involving small animals. nih.gov

Table 2: UHPLC-MS/MS Methods for Doxorubicinol Quantification

FeatureMethod 1Method 2Method 3
Matrix Mouse Plasma nih.govDried Blood Spot nih.govHuman Plasma sysrevpharm.org
Column Luna Omega C18 nih.govAcquity UPLC BEH C18 nih.govUPLC C-18 BEH sysrevpharm.org
LLOQ 0.1 ng/mL nih.gov4 ng/mL nih.gov0.5 ng/mL sysrevpharm.org
Linear Range 0.1–200 ng/mL nih.gov4–100 ng/mL nih.gov0.5-50 ng/mL sysrevpharm.org
Ionization ESI Positive nih.govESI Positive nih.govESI Positive sysrevpharm.org
MRM Transition Not specifiedm/z 546.22 > 361.05 nih.govm/z 546.22 > 363.05 sysrevpharm.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than liquid chromatography techniques for the analysis of non-volatile and thermally labile compounds like doxorubicinol, Gas Chromatography-Mass Spectrometry (GC-MS) can potentially be used after a derivatization step. Derivatization would be necessary to convert the non-volatile doxorubicinol into a more volatile and thermally stable compound suitable for GC analysis. There are predicted GC-MS spectra available for the trimethylsilyl (B98337) (TMS) derivative of doxorubicinol, suggesting that this approach is theoretically feasible. hmdb.ca However, the additional sample preparation step of derivatization can be complex and introduce variability. Currently, there is limited published research detailing validated GC-MS methods for the routine quantification of doxorubicinol in biological samples.

Spectroscopic Methods for Doxorubicinol Detection and Interaction Studies

Spectroscopic methods are valuable not only for the quantification of doxorubicinol but also for studying its interactions with biological macromolecules, which is crucial for understanding its mechanism of action and toxicity.

UV-Visible Spectrophotometry Applications

UV-Visible spectrophotometry is a straightforward and cost-effective method that can be used for the determination of doxorubicinol, although it is generally less sensitive and specific than chromatographic methods. tandfonline.comnih.gov Doxorubicinol, like its parent compound doxorubicin, exhibits characteristic absorption in the visible region of the electromagnetic spectrum due to its anthracycline chromophore. tandfonline.comtudublin.ie The absorption spectrum of doxorubicin in aqueous solution shows a broad peak with a maximum at approximately 496 nm. nih.gov For analytical purposes, a wavelength of 480 nm is often chosen to minimize interference from other components. tandfonline.com

While UV-Vis spectrophotometry can be used for quantifying doxorubicinol in simpler matrices, its application in complex biological fluids is limited due to potential interference from other absorbing species. tandfonline.com However, it remains a useful tool for in vitro studies and for the characterization of drug formulations.

Fluorescence Spectroscopy and Quenching Studies (e.g., DNA binding)

Fluorescence spectroscopy is a highly sensitive technique that leverages the intrinsic fluorescence of doxorubicinol. rsc.orgnih.govjst.go.jp The maximum excitation and emission wavelengths for doxorubicin, and similarly for doxorubicinol, are around 470 nm and 560 nm, respectively. nih.gov This technique is not only used for quantification but is also a powerful tool for investigating the interactions of doxorubicinol with biological molecules, most notably DNA. scielo.brnih.gov

The binding of doxorubicinol to DNA can lead to a phenomenon known as fluorescence quenching, where the fluorescence intensity of the molecule decreases upon interaction. scielo.brnih.gov The extent of this quenching can be used to study the binding affinity and stoichiometry of the doxorubicinol-DNA complex. scielo.brnih.gov By analyzing the changes in fluorescence, researchers can gain insights into the mechanism of action of the drug at a molecular level. For example, the interaction of doxorubicin with DNA has been shown to cause significant quenching of its fluorescence, which can be analyzed using the Stern-Volmer equation to determine binding constants. scielo.br These studies are critical for understanding how doxorubicinol exerts its cytotoxic and cardiotoxic effects.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique utilized to investigate the conformational changes of macromolecules, such as proteins and nucleic acids, upon interaction with ligands like Doxorubicinol. jove.com This method relies on the differential absorption of left and right-handed circularly polarized light by chiral molecules. jove.com In the context of Doxorubicinol research, CD spectroscopy can provide insights into how the binding of this metabolite affects the secondary and tertiary structures of its biological targets.

Studies involving the parent compound, Doxorubicin, have demonstrated the utility of CD spectroscopy in elucidating its binding mechanisms. For instance, when Doxorubicin interacts with serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), a significant reduction in the α-helical content of these proteins is observed. plos.org Specifically, the α-helix content of BSA decreased from 59% to between 50-53% upon complexation with the drug, while for HSA, it dropped from 54% to 45-50%. plos.org These changes indicate a partial destabilization of the protein structure upon binding.

Similarly, the interaction of Doxorubicin with DNA and tRNA has been monitored using CD spectroscopy. When Doxorubicin binds to poly(dG-dC)•poly(dG-dC), an induced circular dichroism (ICD) signal appears, which is characteristic of the complex formation. acs.org In contrast, its interaction with tRNA does not cause major alterations in the CD bands, suggesting that the tRNA remains in its A-conformation, although a decrease in band intensity at high drug concentrations points towards aggregation. researchgate.net While these studies focus on Doxorubicin, the principles and methodologies are directly applicable to investigating the conformational effects induced by its metabolite, Doxorubicinol.

Raman Spectroscopy for Molecular Interaction Dynamics

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure, phase, and molecular interactions of a sample. horiba.com It is based on the inelastic scattering of monochromatic light, which results in a "fingerprint" spectrum of the molecule's vibrational modes. horiba.com In the context of Doxorubicinol research, Raman spectroscopy can be employed to study its uptake, distribution, and interactions at a subcellular level. mdpi.comsemanticscholar.org

Research on Doxorubicin has effectively utilized Raman spectroscopy to monitor its interaction with DNA and its dynamics within cancer cells. mdpi.comtudublin.ie Confocal Raman spectroscopy, in particular, offers high spatial resolution, allowing for the "fingerprint identification" of changes in chemical bonds and functional groups within biomacromolecules resulting from drug interactions. mdpi.com Studies have shown that Raman spectroscopy can track the kinetics and pharmacodynamics of Doxorubicin within a cell, revealing its localization in the nucleus and subsequent accumulation in the cytoplasm over time. tudublin.ie

Furthermore, Raman spectroscopy has been used to understand how carrier systems, such as Congo red, can enhance the delivery of Doxorubicin to cancer cells. mdpi.comsemanticscholar.org By analyzing the Raman spectra of cells treated with Doxorubicin alone versus a Doxorubicin/Congo red mixture, researchers have demonstrated a significantly higher accumulation of the drug when the carrier is present. mdpi.com These methodologies provide a framework for investigating the molecular interaction dynamics of Doxorubicinol in similar research settings.

Sample Preparation and Matrix Considerations in Research Assays

Accurate quantification of Doxorubicinol in biological matrices is critically dependent on the sample preparation method. The choice of technique aims to remove interfering substances and concentrate the analyte of interest.

Protein Precipitation Techniques

Protein precipitation is a common and straightforward method for sample cleanup in bioanalysis. mdpi.commdpi.comdovepress.com This technique involves adding a precipitating agent, typically an organic solvent like methanol (B129727) or acetonitrile, to the biological sample (e.g., plasma) to denature and pelletize proteins. mdpi.comdovepress.comoup.com The supernatant, containing the analyte of interest, is then collected for analysis.

Several studies have successfully employed protein precipitation for the simultaneous quantification of Doxorubicin and Doxorubicinol in plasma. dovepress.comnih.govsysrevpharm.org For instance, a method using methanol for protein precipitation has been validated for analyzing these compounds in human plasma. dovepress.comnih.gov Another approach utilized a mixture of acetonitrile and methanol with 0.1% trifluoroacetic acid for efficient protein precipitation from rat plasma. oup.com The simplicity and speed of this technique make it a popular choice for initial sample processing in research assays. mdpi.com

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a more selective sample preparation technique compared to protein precipitation. mdpi.com It involves passing the liquid sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent.

SPE has been shown to be a highly effective method for extracting Doxorubicin and its metabolites from various biological matrices. mdpi.comnih.gov Different types of SPE cartridges, such as those with hydrophilic-lipophilic balanced (HLB) sorbents, have demonstrated high recovery rates for Doxorubicin from tissue samples. mdpi.com One study found that SPE with HLB sorbents resulted in an absolute recovery of 91.6 ± 5.1% for Doxorubicin from rat tissue. mdpi.com For the analysis of free Doxorubicin in plasma, SPE is often the preferred method. researchgate.net While more complex and expensive than protein precipitation, SPE offers superior cleanup and concentration, leading to improved sensitivity and accuracy in quantification. sysrevpharm.orgoup.com

Dried Blood Spot (DBS) Applications in Preclinical Research

Dried blood spot (DBS) analysis is a minimally invasive sampling technique that has gained traction in preclinical research. chromatographyonline.com It involves spotting a small volume of whole blood onto a specialized filter paper, which is then dried and stored for analysis. researchgate.netscispace.com This method offers advantages such as reduced sample volume, ease of collection, and simplified transport and storage. chromatographyonline.com

DBS has been successfully applied to the simultaneous quantification of Doxorubicin and Doxorubicinol. researchgate.netscispace.comresearchgate.net In these methods, the dried blood spot is typically extracted using a protein precipitation-based approach. researchgate.netscispace.comresearchgate.net For example, a validated method involves extracting a 30 μL blood spot with a mixture of water and methanol. researchgate.net The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive detection of both compounds. researchgate.netscispace.comresearchgate.net Studies have shown that DBS samples for Doxorubicin and Doxorubicinol analysis are stable for at least 30 days. researchgate.netnih.gov

Method Validation for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. This ensures that the method is accurate, precise, and specific for the analyte of interest. The validation parameters typically assessed include linearity, sensitivity, precision, accuracy, and stability. oup.comufrgs.br

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. For Doxorubicinol, methods have demonstrated linearity over specific concentration ranges. For example, a UHPLC-fluorescence method showed linearity for Doxorubicinol from 3 to 150 ng/mL in plasma. nih.gov An LC-MS/MS method for DBS analysis established a linear range of 4–100 ng/mL. researchgate.netscispace.comresearchgate.netnih.gov

Sensitivity is determined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For Doxorubicinol, reported LLOQs vary depending on the analytical technique and matrix. A UHPLC-fluorescence method reported an LLOQ of 3 ng/mL in plasma. nih.gov A more sensitive LC-MS/MS method achieved an LLOQ of 0.5 ng/mL in plasma, while another reported 0.1 ng/mL in mouse plasma. mdpi.comsysrevpharm.org For DBS analysis, the LLOQ for Doxorubicinol has been established at 4 ng/mL. researchgate.netnih.gov

Precision and Accuracy are measures of the method's reproducibility and closeness to the true value, respectively. They are typically assessed at multiple concentration levels, including the LLOQ. For Doxorubicinol quantification methods, intra-day and inter-day precision, expressed as the coefficient of variation (%CV), have been reported to be less than 15%, with accuracy also falling within acceptable limits (typically ±15% of the nominal concentration). oup.comnih.govresearchgate.net

Stability studies are conducted to evaluate the integrity of the analyte in the biological matrix under different storage and processing conditions. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. oup.com For DBS samples, Doxorubicinol has been found to be stable for at least 30 days. researchgate.netnih.gov

Below is a table summarizing the validation parameters for various Doxorubicinol quantification methods found in the literature.

Analytical MethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)AccuracySource(s)
UHPLC-FluorescencePlasma3–1503< 14%Within acceptable limits nih.gov
LC-MS/MSPlasma0.5–500.5< 15%Within acceptable limits dovepress.comsysrevpharm.org
LC-MS/MSMouse Plasma0.1–2000.1Not specifiedNot specified mdpi.com
LC-MS/MSDried Blood Spot4–1004< 15%Within acceptable limits researchgate.netscispace.comresearchgate.netnih.gov

Cellular and Molecular Mechanisms of Resistance to Doxorubicinol and Its Parent Compound in Research Models

Role of Efflux Transporters in Doxorubicinol (B1670906) Resistance (e.g., ABCB1/P-gp, ABCC1/MRP1, ABCG2)

A predominant mechanism of resistance to doxorubicin (B1662922) and its metabolites is the increased expression and activity of ATP-binding cassette (ABC) transporters. nih.govresearchgate.net These membrane proteins function as efflux pumps, actively removing cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and limiting their therapeutic effect. mdpi.com

ABCB1/P-glycoprotein (P-gp): This is one of the most extensively studied ABC transporters implicated in multidrug resistance (MDR). nih.gov Overexpression of ABCB1 is a common feature in doxorubicin-resistant cancer cell lines. researchgate.net For instance, in breast cancer models, increased P-gp expression is directly correlated with reduced intracellular accumulation of doxorubicin and subsequent resistance. iu.edu

ABCC1/Multidrug Resistance-Associated Protein 1 (MRP1): Similar to P-gp, MRP1 is another key transporter involved in the efflux of doxorubicin and other chemotherapeutic agents. Its overexpression has been observed in various tumor types and is associated with a poor prognosis. frontiersin.org

ABCG2/Breast Cancer Resistance Protein (BCRP): ABCG2 is also a significant contributor to doxorubicin resistance. nih.gov High expression of ABCG2 in cancer cells results in resistance to a broad spectrum of chemotherapeutic drugs, including doxorubicin. nih.gov

The coordinated expression of multiple transporters can further enhance the resistance phenotype in some solid tumors. remedypublications.com

TransporterAlternative NamesRole in Doxorubicin/Doxorubicinol Resistance
ABCB1 P-glycoprotein (P-gp), MDR1Actively effluxes the drug from the cell, reducing intracellular concentration. researchgate.netnih.gov
ABCC1 Multidrug Resistance-Associated Protein 1 (MRP1)Contributes to drug efflux and is associated with a more aggressive tumor phenotype. nih.govfrontiersin.org
ABCG2 Breast Cancer Resistance Protein (BCRP), MXR, ABCPPumps a wide range of drugs, including doxorubicin, out of the cell. nih.govnih.gov

Alterations in DNA Repair Mechanisms and Doxorubicinol Sensitivity

Doxorubicin's primary mode of action involves the induction of DNA damage, particularly double-strand breaks (DSBs), through the inhibition of topoisomerase II. proceedings.science Consequently, the efficiency of a cell's DNA damage response (DDR) and repair pathways is a critical determinant of its sensitivity to the drug. mdpi.com

Enhanced DNA repair capacity is a significant mechanism of resistance. nih.gov Doxorubicin-resistant cells often exhibit an increased ability to repair drug-induced DNA lesions, thereby mitigating the cytotoxic effects. nih.gov For example, in breast cancer cells, resistance to doxorubicin has been linked to an enhanced activation of DNA repair kinases such as ATM and DNA-PK, which play a crucial role in the repair of DSBs. iu.edu Conversely, deficiencies in certain DNA repair pathways can paradoxically lead to increased resistance by allowing cells to tolerate a higher level of DNA damage before initiating apoptosis. mdpi.com

Modulation of Cell Cycle Regulation in Resistant Cell Lines

Doxorubicin induces cell cycle arrest, typically at the G1/S and G2/M checkpoints, which is a crucial step in its cytotoxic mechanism. nih.govmdpi.com Alterations in the regulation of the cell cycle can therefore contribute to drug resistance. nih.gov

Resistant cell lines may exhibit a modified cell cycle response to doxorubicin. For instance, some resistant breast cancer cells show a diminished G2/M arrest in response to the drug, allowing them to continue proliferating despite the presence of DNA damage. nih.govmdpi.com This can be due to mutations or altered expression of key cell cycle regulators such as p53, p21, and various cyclins and cyclin-dependent kinases (CDKs). semanticscholar.org The tumor suppressor protein p53, in particular, plays a vital role in mediating doxorubicin-induced cell cycle arrest and apoptosis; its inactivation is a common event in the development of drug resistance. nih.gov

Activation of Survival Pathways and Apoptosis Avoidance in Resistance Models

The induction of apoptosis is a key mechanism through which doxorubicin eliminates cancer cells. nih.gov Evasion of apoptosis is therefore a hallmark of doxorubicin resistance. nih.govmdpi.com This can be achieved through the activation of pro-survival signaling pathways and the upregulation of anti-apoptotic proteins.

Several signaling pathways have been implicated in conferring resistance to doxorubicin, including:

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Its activation can protect cancer cells from doxorubicin-induced apoptosis. proceedings.science

MAPK/ERK Pathway: The activation of the MAPK/ERK pathway has also been shown to contribute to doxorubicin resistance by promoting cell survival and proliferation. frontiersin.org

Furthermore, resistant cells often display an altered balance of pro- and anti-apoptotic proteins. For example, the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax can create a cellular environment that is resistant to apoptotic stimuli. proceedings.science

Pathway/Protein FamilyRole in Doxorubicin/Doxorubicinol Resistance
PI3K/Akt Promotes cell survival and inhibits apoptosis. proceedings.science
MAPK/ERK Contributes to resistance by promoting cell proliferation and survival. frontiersin.org
Bcl-2 family Upregulation of anti-apoptotic members (e.g., Bcl-2) and downregulation of pro-apoptotic members (e.g., Bax) prevents apoptosis. proceedings.science

Metabolic Reprogramming in Doxorubicin-Resistant Cells

Emerging evidence suggests that metabolic reprogramming is another crucial aspect of doxorubicin resistance. nih.gov Cancer cells can alter their metabolic pathways to support survival and proliferation in the presence of chemotherapeutic agents.

In the context of doxorubicin resistance, several metabolic alterations have been observed:

Enhanced Glycolysis: Some doxorubicin-resistant cells exhibit an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.

Altered Lipid Metabolism: Changes in fatty acid metabolism have also been linked to doxorubicin resistance.

Glutathione Metabolism: Increased synthesis of glutathione, a major intracellular antioxidant, can help to neutralize the reactive oxygen species (ROS) generated by doxorubicin, thereby reducing its cytotoxic effects.

These metabolic adaptations can provide resistant cells with the necessary energy and building blocks to survive and proliferate under drug-induced stress. nih.gov

Multi-drug Resistance (MDR) Phenotypes and Doxorubicinol

The mechanisms described above often contribute to a broader phenomenon known as multi-drug resistance (MDR), where cancer cells become resistant not only to doxorubicin but also to a wide range of other structurally and functionally unrelated chemotherapeutic agents. researchgate.net The overexpression of ABC transporters, particularly P-gp, is a classic example of a mechanism that confers an MDR phenotype. nih.gov

The development of MDR is a significant clinical challenge, as it can lead to the failure of sequential chemotherapy regimens. researchgate.net Understanding the intricate network of resistance mechanisms is therefore essential for developing strategies to overcome MDR and improve the efficacy of drugs like doxorubicin and doxorubicinol.

Emerging Research and Future Directions for Doxorubicinol Studies

Identification of Novel Molecular Targets for Doxorubicinol (B1670906)

While doxorubicin's primary mechanisms of action, including DNA intercalation and topoisomerase II inhibition, are well-established, the identification of novel molecular targets for its primary metabolite, doxorubicinol, remains an active area of investigation. drugbank.comnih.gov Research suggests that doxorubicinol's cardiotoxic effects, a major limitation of doxorubicin (B1662922) therapy, may be mediated by distinct molecular pathways. nih.govnih.govajms.iq

Key areas of research into novel molecular targets for doxorubicinol include:

Mitochondrial Proteins: Mitochondria are a primary site for the generation of reactive oxygen species (ROS), a key driver of doxorubicin-induced cardiotoxicity. nih.gov Research is focused on identifying specific mitochondrial proteins that interact with doxorubicinol, leading to mitochondrial dysfunction, impaired energy production, and increased oxidative stress. nih.govmdpi.com

Sirtuin 1 (SIRT1) Signaling Pathways: SIRT1 is a protein that plays a crucial role in regulating cellular processes like oxidative stress, apoptosis, and inflammation. nih.gov Studies are exploring how doxorubicinol may modulate SIRT1 and its downstream signaling pathways, such as those involving PGC-1α, AMPK, and p53, contributing to cardiac damage. nih.gov

Topoisomerase II-beta (TOP2B): While doxorubicin targets both TOP2A and TOP2B, the inhibition of TOP2B in cardiomyocytes is strongly linked to cardiotoxicity. mdpi.com Research is investigating whether doxorubicinol has a differential effect on TOP2B, potentially explaining its specific cardiac effects.

Calcium Homeostasis Regulators: Doxorubicin and its metabolite can disrupt calcium homeostasis within cardiac cells, leading to cellular dysfunction. mdpi.com Identifying the specific channels, pumps, and binding proteins affected by doxorubicinol is a key area of future research.

Development of Advanced In Vitro and In Vivo Research Models for Doxorubicinol Studies

To better understand the specific effects of doxorubicinol, researchers are developing more sophisticated research models that can accurately recapitulate human physiology and disease states.

Advanced In Vitro Models:

3D Cancer Models and Organoids: Three-dimensional (3D) cancer models, including spheroids and organoids, provide a more realistic representation of the tumor microenvironment compared to traditional 2D cell cultures. waocp.orgaip.org These models allow for the study of doxorubicinol's effects on cell-cell interactions, drug penetration, and resistance mechanisms in a more physiologically relevant context. waocp.orgaip.org

Cardiac Organoids: Specifically for studying cardiotoxicity, cardiac organoids derived from induced pluripotent stem cells (iPSCs) are emerging as a powerful tool. biorxiv.orgresearchgate.net These 3D structures contain various cardiac cell types and can mimic the contractile function of the heart, providing a platform to investigate the direct effects of doxorubicinol on cardiac tissue. biorxiv.orgresearchgate.netnih.gov

Organ-on-a-Chip and Microfluidic Devices: These technologies enable the creation of micro-scale models of human organs, allowing for the controlled study of doxorubicinol's effects on specific organ systems and their interactions. waocp.org

Advanced In Vivo Models:

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more personalized approach to studying drug response. waocp.org These models can help predict how a patient's tumor might respond to doxorubicin and the potential role of doxorubicinol in treatment efficacy and toxicity.

Genetically Engineered Mouse Models (GEMMs): GEMMs are being developed to have specific genetic alterations that mimic human cancers or predispose them to cardiotoxicity. These models are invaluable for studying the complex interplay between genetic factors and the effects of doxorubicinol.

Structure-Based Design of Doxorubicinol Analogues for Preclinical Evaluation

A significant effort in doxorubicin research is the design of new analogues with an improved therapeutic index—maintaining or enhancing anticancer activity while reducing cardiotoxicity. waocp.orgbiomedpharmajournal.org This involves modifying the chemical structure of doxorubicin, which in turn affects the properties of its metabolites, including doxorubicinol.

Key strategies in the structure-based design of doxorubicinol analogues include:

Modifications to the Anthracycline Core: Researchers are altering substituents on the tetracyclic core of the doxorubicin molecule to influence its stability, how it's taken up by cells, and its potential for causing heart damage. waocp.orgbiomedpharmajournal.org

Altering the Sugar Moiety: Changes to the amino sugar portion of the molecule can impact the drug's stability, cellular absorption, and cardiotoxicity. waocp.org Epirubicin, an epimer of doxorubicin, is an example of a clinically used analogue with a modified sugar moiety that exhibits a different toxicity profile. waocp.org

Prodrug Approaches: Developing inactive prodrugs of doxorubicin that are selectively activated within the tumor microenvironment is a promising strategy to minimize systemic toxicity. waocp.orgresearchgate.net

These newly designed analogues undergo rigorous preclinical evaluation in the advanced in vitro and in vivo models described above to assess their efficacy and safety profiles. researchgate.netplos.org

Role of Doxorubicinol in Drug Delivery Systems Research (e.g., liposomal formulations in animal models)

To enhance the therapeutic efficacy and reduce the side effects of doxorubicin, various drug delivery systems are being investigated. nih.govmdpi.com Liposomal formulations, where doxorubicin is encapsulated within lipid-based nanoparticles, have shown promise in altering the drug's pharmacokinetic profile and reducing its accumulation in the heart. nih.govplos.org

The role of doxorubicinol in the context of these delivery systems is an important area of study. Research in animal models focuses on:

Pharmacokinetics of Liposomal Doxorubicin and its Metabolites: Studies investigate how liposomal encapsulation affects the conversion of doxorubicin to doxorubicinol and the subsequent distribution and elimination of both compounds. plos.orgliposomes.ca

Toxicity of Liposomal Formulations: Preclinical studies in animal models compare the cardiotoxicity of liposomal doxorubicin formulations to that of the free drug, with a focus on understanding how changes in doxorubicinol levels contribute to any observed differences in toxicity. liposomes.caresearchgate.netaacrjournals.org

Targeted Delivery Systems: Researchers are developing liposomes and other nanoparticles that are actively targeted to tumor cells, further minimizing exposure of healthy tissues, including the heart, to doxorubicin and doxorubicinol. plos.org

Delivery SystemKey FeaturesResearch Focus in Animal Models
Liposomes Encapsulate doxorubicin, altering its biodistribution.Evaluating reduced cardiotoxicity and altered doxorubicinol metabolism. plos.orgliposomes.ca
Nanoparticles Can be engineered for targeted drug delivery.Assessing tumor-specific delivery and reduced systemic exposure to doxorubicinol. mdpi.combohrium.com
Prodrugs Inactive forms activated at the tumor site.Investigating the release of doxorubicin and formation of doxorubicinol specifically in the tumor. researchgate.net

Unraveling Complex Interactions between Doxorubicinol and Other Molecular Entities

Doxorubicinol does not act in isolation. Its biological effects are the result of complex interactions with a multitude of other molecular entities within the cell. Understanding these interactions is crucial for a complete picture of its mechanism of action and toxicity.

Interaction with DNA: Like its parent compound, doxorubicinol's ability to interact with DNA is a key aspect of its biological activity. mdpi.com Research using techniques like confocal Raman spectroscopy is providing insights into the dynamic process of how doxorubicinol binds to DNA, including the specific bases it interacts with and how it may alter DNA conformation. mdpi.commdpi.com

Interactions with Proteins: Doxorubicinol interacts with a wide range of proteins, influencing their function. Studies have shown that doxorubicin and its metabolites can interact with lipids in cell membranes, potentially altering membrane structure and function. researchgate.net

Synergistic and Antagonistic Interactions: The effects of doxorubicinol can be modulated by the presence of other molecules. For example, studies are exploring how natural compounds might interact with doxorubicin and its metabolites to either enhance their anticancer effects or mitigate their toxicity. mdpi.com Conversely, some cellular components may contribute to resistance by actively transporting doxorubicinol out of the cell.

Integration of Omics Data for Comprehensive Doxorubicinol Pathway Mapping

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our ability to understand the complex biological pathways affected by drugs like doxorubicin and their metabolites. biorxiv.orgfrontiersin.org By integrating data from these different platforms, researchers can create comprehensive maps of the cellular pathways perturbed by doxorubicinol.

Proteomics: Quantitative proteomics allows for the large-scale identification and quantification of proteins whose expression levels change in response to doxorubicinol. biorxiv.orgnih.govacs.org This can reveal key signaling pathways and cellular processes that are disrupted.

Metabolomics: Metabolomics analyzes the changes in small molecule metabolites within a biological system. frontiersin.orgnih.gov This provides a snapshot of the metabolic state of cells and tissues exposed to doxorubicinol, highlighting alterations in energy metabolism, amino acid metabolism, and other critical pathways. frontiersin.orgnih.gov

Transcriptomics: Analyzing changes in gene expression through techniques like RNA sequencing provides insights into the cellular response to doxorubicinol at the transcriptional level. biorxiv.orgdiva-portal.org

Integrated Omics Analysis: The real power of omics comes from integrating these different datasets. biorxiv.orgpnas.org By combining proteomic, metabolomic, and transcriptomic data, researchers can build detailed models of the molecular networks affected by doxorubicinol, leading to the identification of key nodes and pathways that could be targeted for therapeutic intervention or to mitigate toxicity. biorxiv.orgnih.govmdpi.com For example, integrated omics studies have implicated pathways such as p53 signaling, apoptosis, and oxidative phosphorylation in doxorubicin-induced cardiotoxicity. biorxiv.org

Omics TechnologyInformation ProvidedApplication in Doxorubicinol Research
Proteomics Changes in protein expression and post-translational modifications.Identifying protein targets and pathways affected by doxorubicinol. biorxiv.orgacs.org
Metabolomics Alterations in cellular metabolism.Mapping metabolic disruptions caused by doxorubicinol. frontiersin.orgnih.gov
Transcriptomics Changes in gene expression.Understanding the genetic response to doxorubicinol exposure. biorxiv.orgdiva-portal.org
Integrated Omics A holistic view of cellular perturbations.Creating comprehensive pathway maps to identify key drivers of doxorubicinol's effects. biorxiv.orgpnas.org

Compound List

Doxorubicin

Doxorubicinol

Epirubicin

Daunorubicin

Idarubicin

Dexrazoxane

Paclitaxel

Docetaxel

Trastuzumab

5-fluorouracil (B62378)

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying doxorubicinol in biological matrices?

  • Methodological Answer : Doxorubicinol is typically quantified using high-performance liquid chromatography (HPLC) with fluorescence or tandem mass spectrometry (LC-MS/MS) detection. For plasma or dried blood spots (DBS), sample preparation involves protein precipitation with methanol or acetonitrile, followed by chromatographic separation using C18 columns. Mobile phases often combine water, acetonitrile, and formic acid to optimize peak resolution. Calibration curves are validated over ranges such as 2–400 ng/mL for LC-MS/MS, with precision within ±15% CV and correlation coefficients (r²) >0.99 .

Q. Which enzymes catalyze the metabolic conversion of doxorubicin to doxorubicinol?

  • Methodological Answer : Doxorubicinol is formed via two-electron reduction of doxorubicin, primarily mediated by cytosolic carbonyl reductases (CBR1, CBR3) and alcohol dehydrogenases (ADHs). Enzymatic activity can be assayed in vitro using liver microsomes or recombinant enzymes, with NADPH as a cofactor. Quantification of reaction kinetics (e.g., Km, Vmax) requires LC-MS/MS to distinguish doxorubicinol from other metabolites .

Q. What physicochemical properties of doxorubicinol are critical for experimental design?

  • Methodological Answer : Key properties include solubility (water >50 mg/mL, DMSO/ethanol compatibility), stability (degradation at pH extremes or prolonged light exposure), and fluorescence (ex/em ~470/590 nm). Stability studies should use controlled conditions (e.g., pH 3.5–5.0, −80°C storage) and validated HPLC methods to monitor degradation products .

Advanced Research Questions

Q. How do you validate an LC-MS/MS method for doxorubicinol quantification in dried blood spots?

  • Methodological Answer : Validation includes:

  • Selectivity : Confirm absence of interference from endogenous compounds (e.g., hemolysis products) using blank DBS samples .
  • Linearity : Establish calibration curves (e.g., 2–400 ng/mL) with r² ≥0.99 and back-calculated concentrations within ±15% deviation .
  • Precision/Accuracy : Assess intra-/inter-day variability (<15% CV) using quality controls (LQC, MQC, HQC) .
  • Recovery : Compare analyte response in spiked vs. extracted samples, targeting ≥80% recovery .

Q. How can conflicting data on doxorubicinol’s cardiotoxic potency be resolved?

  • Methodological Answer : Discrepancies may arise from:

  • Analytical Variability : Cross-validate assays (e.g., HPLC vs. LC-MS/MS) to confirm metabolite identity and quantify cross-reactivity .
  • Model Differences : Compare in vitro (cardiomyocyte assays) and in vivo (rodent vs. feline models) systems, controlling for species-specific enzyme expression (e.g., CBR1 activity in humans vs. cats) .
  • Dose Metrics : Normalize exposure to AUC (area under the curve) rather than cumulative dose to account for pharmacokinetic variability .

Q. What strategies optimize interspecies pharmacokinetic studies of doxorubicin and doxorubicinol?

  • Methodological Answer :

  • Model Selection : Use species with analogous metabolic pathways (e.g., cats for human-like CBR1 activity) .
  • Sampling Protocol : Collect serial blood/tissue samples at critical timepoints (e.g., 0–48 hr post-dose) to capture distribution/elimination phases .
  • Data Normalization : Adjust for body surface area or allometric scaling to compare clearance rates (e.g., human median clearance: 433–1088 mL/min/m²) .

Data Analysis & Experimental Design

Q. How do you assess doxorubicinol’s contribution to anthracycline-induced cytotoxicity in vitro?

  • Methodological Answer :

  • Dose-Response : Co-treat cells with doxorubicin and a CBR inhibitor (e.g., fenofibrate) to isolate doxorubicinol’s effects. Measure IC50 shifts via MTT assays .
  • Metabolite Tracking : Use stable isotope-labeled doxorubicin (e.g., ²H-doxorubicin) with LC-MS/MS to quantify intracellular doxorubicinol levels .

Q. What quality control parameters ensure batch-to-batch consistency in doxorubicinol synthesis?

  • Methodological Answer :

  • Purity Testing : HPLC with UV/fluorescence detection (≥98% purity), validated against USP/EP reference standards .
  • Impurity Profiling : Monitor related substances (e.g., doxorubicin aglycone) using gradient elution and mass spectrometry .
  • Stability Studies : Accelerated degradation under heat/light to establish shelf-life and storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.